molecular formula C26H20F38NO6P B12725285 Einecs 304-903-3 CAS No. 94291-77-7

Einecs 304-903-3

Cat. No.: B12725285
CAS No.: 94291-77-7
M. Wt: 1195.4 g/mol
InChI Key: KWXNYGDGJKISHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Einecs 304-903-3, identified by CAS number 94291-77-7, is a complex organic compound with the molecular formula C26H20F38NO6P and a molecular weight of 1195.35 g/mol . This substance is a salt, formed from bis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] hydrogen phosphate and 2,2'-iminodiethanol (1:1) . Key physical properties include a boiling point of 554.9°C and a flash point of 289.4°C . The presence of multiple fluorine atoms and a phosphate group suggests potential applications in the development of specialized materials, such as surfactants or coatings with unique hydrophobic and oleophobic properties. Researchers might also investigate its use in creating novel polymers or as a component in fire-resistant formulations. The mechanism of action for a substance describes its specific biochemical interactions to produce a pharmacological effect, often involving binding to molecular targets like enzymes or receptors . For non-pharmaceutical compounds, its functional role would depend on the specific application, such as altering surface energies in material science. This product is intended for research and development purposes only. It is not for human or veterinary therapeutic use, nor is it for personal application. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols when handling this chemical.

Properties

CAS No.

94291-77-7

Molecular Formula

C26H20F38NO6P

Molecular Weight

1195.4 g/mol

IUPAC Name

bis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] hydrogen phosphate;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C22H9F38O4P.C4H11NO2/c23-5(24,9(29,30)13(37,38)17(45,46)15(41,42)11(33,34)7(27,19(49,50)51)20(52,53)54)1-3-63-65(61,62)64-4-2-6(25,26)10(31,32)14(39,40)18(47,48)16(43,44)12(35,36)8(28,21(55,56)57)22(58,59)60;6-3-1-5-2-4-7/h1-4H2,(H,61,62);5-7H,1-4H2

InChI Key

KWXNYGDGJKISHD-UHFFFAOYSA-N

Canonical SMILES

C(COP(=O)(O)OCCC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C(CO)NCCO

Origin of Product

United States

Synthetic Methodologies and Derivatization of the Perfluorinated Organophosphate Diethanolamine Complex

Synthesis Routes for Fluorinated Decyl Alcohol Precursors

The foundational step in producing the target complex is the synthesis of the long-chain fluorous alcohol, which serves as the backbone for subsequent functionalization. The precursor is typically a mixture of telomer alcohols with the general structure F(CF₂)ₙCH₂CH₂OH, where 'n' is variable but centers around a value that yields an average chain length analogous to a decyl group.

Electrochemical fluorination (ECF), commonly known as the Simons process, is a foundational method for producing perfluorinated compounds. While not typically used for the direct synthesis of the final telomer alcohol due to its aggressive and non-selective nature, ECF is instrumental in producing key perfluorinated starting materials.

In this process, a hydrocarbon precursor, such as a long-chain carboxylic acid derivative (e.g., octanoyl chloride), is dissolved in anhydrous hydrogen fluoride (B91410) (aHF). A direct electric current is passed through the solution using nickel anodes. The process proceeds via a radical mechanism where C-H bonds are systematically replaced with C-F bonds. The high energy of the process often leads to molecular fragmentation and isomerization, resulting in a mixture of perfluorinated products.

For example, the ECF of octanoyl chloride would primarily yield perfluorooctanoyl fluoride (C₇F₁₅COF). This highly stable intermediate can then be chemically reduced (e.g., using sodium borohydride) to produce perfluorooctanol (C₇F₁₅CH₂OH). While this route produces a perfluoroalcohol, it does not yield the specific F(CF₂)ₙCH₂CH₂OH structure required for the Einecs 304-903-3 precursor. Therefore, ECF is more relevant for synthesizing the short-chain perfluoroalkyl iodides (e.g., CF₃I, C₂F₅I) that are used as chain-transfer agents (telogens) in telomerization reactions.

Telomerization is the most direct and industrially significant method for synthesizing the required fluorinated alcohol precursor, F(CF₂)ₙCH₂CH₂OH. This free-radical process involves the reaction of a "taxogen" (a monomer that polymerizes) with a "telogen" (a chain transfer agent that terminates the polymerization).

Telomer Formation: The primary taxogen used is tetrafluoroethylene (B6358150) (TFE, CF₂=CF₂). The telogen is typically a short-chain perfluoroalkyl iodide, such as pentafluoroethyl iodide (C₂F₅I). The reaction is initiated by a radical initiator (e.g., an azo compound or peroxide) at elevated temperature and pressure. The telogen transfers its iodine atom to terminate the growing polymer chain, yielding a distribution of perfluoroalkyl iodides of the structure F(CF₂)ₙI. The chain length distribution can be controlled by adjusting the molar ratio of TFE to the telogen.

C₂F₅I + n CF₂=CF₂ → C₂F₅(CF₂)₂ₙI

Ethylene (B1197577) Insertion: The resulting perfluoroalkyl iodide is then reacted with ethylene (CH₂=CH₂). This reaction, often initiated by peroxide, inserts a single ethylene unit between the perfluoroalkyl chain and the iodine atom.

F(CF₂)ₘI + CH₂=CH₂ → F(CF₂)ₘCH₂CH₂I

Hydrolysis to Alcohol: The final step is the conversion of the terminal iodide to a hydroxyl group. This is typically achieved through hydrolysis, often by reacting the 2-(perfluoroalkyl)ethyl iodide with an oleum (B3057394) (sulfuric acid and SO₃) mixture, followed by quenching with water. This process yields the target fluorotelomer alcohol.

F(CF₂)ₘCH₂CH₂I + H₂O (via sulfation/hydrolysis) → F(CF₂)ₘCH₂CH₂OH + HI

The resulting product is a mixture of alcohols with varying fluorinated chain lengths, which is often used directly in the subsequent phosphorylation step.

Table 1: Comparison of Synthetic Strategies for Fluorinated Alcohol Precursors

Feature Electrochemical Fluorination (ECF) Telomerization
Primary Role Production of telogen starting materials (e.g., C₂F₅I) Direct synthesis of the F(CF₂)ₙCH₂CH₂OH precursor
Key Reagents Anhydrous HF, hydrocarbon precursor Tetrafluoroethylene, perfluoroalkyl iodide, ethylene
Selectivity Low; significant fragmentation and isomerization High; controlled chain length via reagent ratios
Product Structure Primarily branched and fully fluorinated alkanes/acyl fluorides Linear F(CF₂)ₙCH₂CH₂OH with a hydrocarbon spacer
Industrial Scalability High, but requires specialized corrosion-resistant equipment High; standard for fluorotelomer production

Phosphorylation Reactions for the Formation of Fluorinated Phosphate (B84403) Esters

With the fluorinated alcohol precursor in hand, the next critical transformation is the addition of the phosphate moiety. This is achieved through an esterification reaction, converting the terminal -OH group into a phosphate ester.

Direct esterification involves the reaction of the fluorinated alcohol (R₣-OH, where R₣ = F(CF₂)ₙCH₂CH₂) with a strong phosphorus-containing acid, most commonly orthophosphoric acid (H₃PO₄). The reaction is an equilibrium process that requires forcing conditions, such as high temperatures (100-160 °C) and the continuous removal of water, to drive the reaction toward the product.

R₣-OH + H₃PO₄ ⇌ R₣-O-P(O)(OH)₂ + H₂O

While conceptually simple, this method suffers from several drawbacks. The high temperatures can lead to degradation of the starting material, and the equilibrium nature results in incomplete conversion. Furthermore, the reaction can produce a mixture of mono-, di-, and tri-phosphate esters, as well as pyrophosphate byproducts, making purification challenging and reducing the yield of the desired monoester.

To overcome the limitations of direct esterification, more reactive phosphorylating agents are employed. These reagents allow the reaction to proceed under milder conditions with higher selectivity and yield.

The most common and effective agent is phosphorus oxychloride (POCl₃) . The reaction proceeds in a two-step sequence:

The fluorinated alcohol reacts with POCl₃, typically in the presence of a non-nucleophilic tertiary amine base (e.g., triethylamine) which acts as an HCl scavenger. This forms a dichlorophosphate (B8581778) intermediate.

R₣-OH + POCl₃ + Et₃N → R₣-O-P(O)Cl₂ + Et₃N·HCl

This highly reactive intermediate is not isolated but is immediately subjected to hydrolysis with a stoichiometric excess of water to replace the remaining chlorine atoms with hydroxyl groups, yielding the final phosphoric acid monoester.

R₣-O-P(O)Cl₂ + 2H₂O → R₣-O-P(O)(OH)₂ + 2HCl

Another effective agent is polyphosphoric acid (PPA) , which serves as both a source of phosphate and a powerful dehydrating agent, making it more effective than orthophosphoric acid for driving the esterification to completion.

Table 2: Analysis of Phosphorylation Methods for R₣-OH

Method Key Reagent(s) Typical Conditions Relative Yield Key Advantages/Disadvantages
Direct Esterification Orthophosphoric Acid (H₃PO₄) 100-160 °C, vacuum Low to Moderate Adv: Simple reagents. Disadv: Harsh conditions, low selectivity, difficult purification.
POCl₃ Method Phosphorus Oxychloride (POCl₃), Triethylamine, Water 0-50 °C High Adv: Mild conditions, high yield, high selectivity for monoester. Disadv: Requires handling of corrosive POCl₃.
PPA Method Polyphosphoric Acid (PPA) 60-100 °C Moderate to High Adv: Acts as its own dehydrating agent. Disadv: Viscous medium can complicate workup.

Stoichiometric and Mechanistic Aspects of Diethanolamine (B148213) Complexation

The final step in the synthesis of this compound is the formation of the 1:1 complex between the perfluorinated phosphate ester and diethanolamine (DEA). This is an acid-base neutralization reaction.

The perfluorinated phosphate ester, F(CF₂)ₙCH₂CH₂OPO₃H₂, is a dibasic acid due to the two hydroxyl groups on the phosphorus atom. Diethanolamine, HN(CH₂CH₂OH)₂, is a secondary amine and acts as a Brønsted-Lowry base.

The reaction is typically carried out by dissolving the acidic phosphate ester in a suitable solvent, such as isopropanol (B130326) or a water/alcohol mixture, and then adding one molar equivalent of diethanolamine with stirring. The lone pair of electrons on the nitrogen atom of DEA abstracts one of the acidic protons from the phosphate group. This proton transfer results in the formation of a diethanolammonium cation and a perfluorinated organophosphate anion.

Mechanism: F(CF₂)ₙCH₂CH₂OPO₃H₂ + HN(CH2CH₂OH)₂ → [H₂N⁺(CH₂CH₂OH)₂][F(CF₂)ₙCH₂CH₂OPO₃H⁻]

The resulting product is an ionic salt, or complex, held together by strong electrostatic attraction. The 1:1 stoichiometry specified in the Einecs definition indicates that only one of the two available acidic protons on the phosphate is neutralized by the amine. The complex, being less soluble in the reaction medium than the individual reactants, often precipitates or can be isolated upon solvent removal. The formation and purity of the complex are confirmed using various analytical techniques.

Table 3: Spectroscopic Evidence for Diethanolamine Complexation

Spectroscopic Technique Key Observation in Product Spectrum Interpretation
FTIR Spectroscopy Disappearance of broad P-OH acid peak (~2500-3300 cm⁻¹). Appearance of a new, broad N-H⁺ stretch (~2400-3000 cm⁻¹). Confirms proton transfer from the phosphate group to the amine nitrogen.
¹H NMR Spectroscopy Integration of DEA protons vs. R₣-CH₂CH₂- protons confirms a 1:1 molar ratio. Downfield shift of DEA N-H and α-CH₂ protons. Validates the 1:1 stoichiometry of the complex. The shift indicates protonation at the nitrogen center.
³¹P NMR Spectroscopy Significant upfield or downfield shift of the phosphorus signal compared to the starting phosphoric acid ester. The chemical environment of the phosphorus nucleus changes upon deprotonation, confirming salt formation.

Acid-Base Interactions and Salt Formation

The formation of the this compound complex is fundamentally an acid-base reaction resulting in the creation of a salt. The two primary components are a highly fluorinated organophosphorus acid, bis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] hydrogen phosphate, and an organic base, diethanolamine (2-(2-hydroxyethylamino)ethanol).

The organophosphate component acts as the acid. The presence of numerous highly electronegative fluorine atoms on the alkyl chains exerts a powerful electron-withdrawing inductive effect. This effect is transmitted to the central phosphorus atom and, subsequently, to the P-O-H bond of the phosphate group. This polarization significantly weakens the O-H bond, making the proton (H⁺) more readily available for dissociation and thus rendering the molecule a strong acid. Organophosphorus acids are known to participate in such acid-base surface reactions and can be strongly chemisorbed on various surfaces. researchgate.net

Diethanolamine, on the other hand, is a weak base. The nitrogen atom possesses a lone pair of electrons, which can accept a proton. The reaction between the perfluorinated organophosphoric acid and diethanolamine is a classic neutralization reaction: the acidic proton from the phosphate group is transferred to the basic nitrogen atom of the diethanolamine. This transfer results in the formation of two ions: the bulky perfluorinated organophosphate anion and the diethanolammonium cation. These oppositely charged ions are held together by strong electrostatic attraction, forming the stable salt complex, this compound.

Hydrogen Bonding and Intermolecular Association

Beyond the primary ionic bond, hydrogen bonding and other intermolecular forces play a crucial role in the structure and properties of the complex. The diethanolammonium cation, [(HOCH₂CH₂)₂NH₂]⁺, contains two hydroxyl (-OH) groups and an ammonium (B1175870) (-NH₂⁺) group, all of which are potent hydrogen bond donors.

Quantum chemical calculations on similar systems have shown that the formation of two or more hydrogen bonds is a central feature in the stability of molecular complexes involving atmospheric nucleation precursors like sulfuric acid and organic acids. nih.gov The strength of these bonds can be significant, influencing the physical state, solubility, and thermal stability of the compound. FTIR spectroscopy is a common technique used to study these interactions, as the formation of hydrogen bonds causes a noticeable shift in the vibrational frequencies of the involved functional groups, such as the O-H and N-H stretching bands. researchgate.net

Optimization of Reaction Conditions and Yields for the Complex Synthesis

The synthesis of organophosphate salts like this compound requires careful optimization of reaction conditions to maximize yield and purity. Key parameters that are typically optimized include solvent, temperature, stoichiometry, and purification methods. While specific optimization data for this exact complex is proprietary, general principles for analogous reactions, such as the synthesis of phosphoramidates or other organophosphorus compounds, provide a framework for this process. acs.orgresearchgate.net

A typical synthesis would involve reacting the perfluorinated organophosphoric acid with diethanolamine, often in a 1:1 molar ratio, within a suitable solvent. The choice of solvent is critical; it must dissolve both reactants to facilitate the reaction but should ideally allow for the product to precipitate upon formation or be easily removed during workup. Post-synthesis purification, such as recrystallization or chromatography, is essential to achieve high purity (>95%). vulcanchem.com

The following interactive table illustrates how different parameters could be varied to optimize the synthesis of such a complex, based on common optimization strategies in organic synthesis. acs.orgnih.gov

Table 1: Hypothetical Optimization of Reaction Conditions for Complex Synthesis

Parameter Variation Expected Outcome on Yield/Purity Rationale
Solvent Dichloromethane Moderate Yield Good solubility for reactants, but can make purification difficult. acs.org
Tetrahydrofuran (THF) High Yield Anhydrous conditions can favor the reaction; often used for similar amine reactions. researchgate.net
Toluene Moderate Yield Apolar solvent, may require heating to facilitate reaction. acs.org
Temperature 0 °C to Room Temp High Purity Lower temperatures can reduce the formation of side products. researchgate.net
Reflux Higher Reaction Rate Increased temperature can speed up the reaction but may lead to decomposition or side reactions. mdpi.com
Catalyst None (Direct Reaction) Standard Yield The reaction is a direct acid-base neutralization and may not require a catalyst.
Triethylamine (TEA) Improved Yield Often used as a base in reactions involving amine nucleophiles to scavenge protons. researchgate.net
Purification Recrystallization High Purity Effective for crystalline solids, removes soluble impurities.

Green Chemistry Principles Applied to the Synthesis of Perfluorinated Compounds

The synthesis of highly fluorinated compounds has traditionally involved reagents and solvents that are environmentally persistent and hazardous. The application of green chemistry principles aims to mitigate these issues. wikipedia.org The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. kahedu.edu.inroyalsocietypublishing.org

Key principles relevant to the synthesis of perfluorinated compounds include:

Waste Prevention: Designing syntheses to minimize the generation of waste is preferable to treating waste after it has been created. wikipedia.org

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. kahedu.edu.in The salt formation in this complex has a high atom economy as it is an addition reaction.

Use of Safer Solvents: A major source of pollution in chemical processes is the use of conventional organic solvents. royalsocietypublishing.org Green chemistry encourages the use of safer alternatives like water, supercritical fluids (e.g., scCO₂), or solvent-free reactions. wikipedia.org For fluorinated compounds, fluorous chemistry techniques, which use perfluorinated solvents for extraction, can facilitate easy separation and recycling of catalysts and reagents, reducing solvent waste. kahedu.edu.intechniques-ingenieur.fr

Design for Energy Efficiency: Avoiding high temperatures and pressures reduces energy consumption. royalsocietypublishing.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. royalsocietypublishing.org While the primary salt formation may not need a catalyst, catalysts are often employed in the synthesis of the perfluorinated precursors. rsc.org

Designing Safer Chemicals: Chemical products should be designed to be effective while minimizing their toxicity and environmental persistence. wikipedia.org Recent research focuses on creating fluorinated compounds that are effective for their purpose but are designed to degrade after use. royalsocietypublishing.orguva.nl

Synthesis of Structurally Modified Analogues of the Complex

The synthesis of structurally modified analogues of the this compound complex allows for the fine-tuning of its physicochemical properties. Modifications can be targeted at either the perfluorinated chain or the diethanolamine moiety.

Alterations in Fluorinated Chain Length and Branching

The length and branching of the perfluoroalkyl chains are critical determinants of the molecule's properties. The synthesis of analogues with different chain lengths can be achieved by using different fluorotelomer alcohols or other fluorinated starting materials in the initial synthesis of the organophosphate. miljodirektoratet.no

The chain length significantly impacts properties like hydrophobicity, solubility, and bioaccumulation potential. researchgate.netresearchgate.net Generally, longer fluorinated chains lead to increased hydrophobicity and a greater tendency to bioaccumulate. nih.gov However, the relationship between chain length and solubility in specific media, like supercritical CO₂, can be more complex, with intermediate chain lengths sometimes showing lower solubility than both shorter and longer analogues. acs.org

Table 2: Influence of Fluorinated Chain Length on Compound Properties

Chain Length Relative Hydrophobicity Bioaccumulation Potential Impact on Properties
Short-chain (C4-C7) Lower Lower Higher water solubility, greater mobility in the environment. researchgate.net
Long-chain (C8+) Higher Higher Increased hydrophobicity, higher affinity for binding to proteins. researchgate.netnih.gov

Substitutions within the Diethanolamine Moiety

The diethanolamine portion of the complex can also be chemically modified to create analogues with different functionalities. This can be achieved by using different aminoalcohols or substituted diethanolamines during the salt formation step. For example, using triethanolamine (B1662121) would provide an additional hydroxyl group, while using N-methyldiethanolamine would replace the acidic N-H proton with a methyl group, altering the hydrogen bonding capabilities.

Such substitutions can be used to:

Increase hydrophilicity: Introducing more hydroxyl or other polar groups can increase water solubility. mdpi.com

Alter binding affinity: Changing the structure of the amine can impact how the complex interacts with surfaces or other molecules. mdpi.com

Introduce reactive sites: Functional groups can be incorporated into the amine to allow for further reactions, such as polymerization or grafting onto surfaces. nih.gov For instance, diethanolamine derivatives have been used in the synthesis of polyurethanes and as ligands for catalysts. nih.govresearchgate.net

The synthesis of such analogues follows the same fundamental acid-base principles, but the properties of the resulting complex can be significantly different, highlighting the versatility of this synthetic platform.

Table of Compound Names

Trivial/Trade Name or IdentifierIUPAC Name
This compoundbis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] hydrogen phosphate; 2-(2-hydroxyethylamino)ethanol
Diethanolamine2-(2-hydroxyethylamino)ethanol
Triethanolamine2,2',2''-Nitrilotriethanol
N-methyldiethanolamine2,2'-(Methylimino)diethanol
TriethylamineN,N-Diethylethanamine
DichloromethaneDichloromethane
TetrahydrofuranOxolane
TolueneToluene

Preparation of Related Fluorinated Organophosphorus Compounds

The synthesis of the specific complex, bis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] hydrogen phosphate;2-(2-hydroxyethylamino)ethanol, is a prime example of the preparation of fluorinated organophosphorus compounds. The general approach involves two key stages: the synthesis of the perfluorinated phosphoric acid and its subsequent reaction with diethanolamine.

A common method for producing the bis(fluoroalkyl)phosphoric acid intermediate involves the reaction of a fluoroalkyl alcohol with a phosphorylating agent. google.com Typically, phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) is employed for this purpose. google.com The reaction of a fluoroalkyl alcohol with one of these reagents leads to a mixture of mono- and bis(fluoroalkyl)phosphoric acids. To obtain a higher ratio of the desired bis(fluoroalkyl)phosphate, specific methods, such as those that control the stoichiometry and reaction conditions, can be utilized. google.com

Once the bis(fluoroalkyl)phosphoric acid is synthesized, the formation of the diethanolamine complex is achieved through a neutralization reaction. google.com The acidic hydrogen of the phosphate group reacts with the basic nitrogen atom of diethanolamine (DEA) to form a stable alkanolammonium salt. google.com This reaction is typically carried out by stirring the two components together, sometimes with gentle heating to ensure complete reaction. google.com The resulting product is the perfluorinated organophosphate-diethanolamine complex. The molar ratio of the reactants is crucial, with a 2:1:1 ratio of fluoroalcohol to phosphorylating agent to amine being ideal for producing the bis(fluoroalkyl)phosphate diethanolamine salt. google.com

The synthesis of related fluorinated organophosphorus compounds follows similar principles. For instance, by varying the starting fluoroalcohol, a range of perfluorinated organophosphates with different chain lengths and branching can be prepared. Furthermore, other amines can be used in the neutralization step to create a variety of amine-phosphate complexes. For example, primary, secondary, and other tertiary amines such as monoethanolamine, triethanolamine, and morpholine (B109124) are also suitable bases. acs.org

The synthesis of unsymmetrical fluoroalkyl phosphates can be achieved through the catalytic alcoholysis of phosphoryl chlorides. For example, heating a trifluoromethyl phosphorodichloridate with a primary fluoroalcohol in the presence of a catalyst like calcium chloride can yield unsymmetrical phosphates. researchgate.net

Derivatization of the resulting perfluorinated organophosphate-diethanolamine complex can be performed for various purposes, including analytical detection. While specific derivatization of this exact complex is not widely reported, general methods for organophosphate derivatization are applicable. For instance, derivatization with agents like pentafluorobenzyl bromide (PFB-Br) can be used to enhance the volatility and detectability of organophosphates in gas chromatography. researchgate.net

Below is a table summarizing the key reactants and products in the synthesis of the target compound and related structures.

Reactant 1Reactant 2Reactant 3Product
3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decan-1-olPhosphorus pentoxide (P₂O₅) or Phosphorus oxychloride (POCl₃)DiethanolamineBis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] hydrogen phosphate;2-(2-hydroxyethylamino)ethanol
Fluoroalkyl alcoholPhosphorus pentoxide (P₂O₅)MonoethanolamineBis(fluoroalkyl)phosphate monoethanolamine salt
Fluoroalkyl alcoholPhosphorus oxychloride (POCl₃)TriethanolamineBis(fluoroalkyl)phosphate triethanolamine salt
Trifluoromethyl phosphorodichloridatePrimary fluoroalcohol-Unsymmetrical fluoroalkyl phosphate

Molecular Structure, Conformational Analysis, and Bonding Characteristics of the Perfluorinated Organophosphate Diethanolamine Complex

Advanced Spectroscopic Characterization for Molecular Elucidation

A multi-technique spectroscopic approach is indispensable for a thorough understanding of the molecular structure of the perfluorinated organophosphate-diethanolamine complex in both solution and solid states.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ³¹P)

NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For the title compound, a combination of ¹H, ¹³C, ¹⁹F, and ³¹P NMR would provide a detailed picture of its structure.

¹H NMR: The proton NMR spectrum would primarily characterize the diethanolamine (B148213) moiety. Key resonances would include those for the methylene groups adjacent to the oxygen (-CH₂-O-) and the nitrogen (-CH₂-N-), as well as the hydroxyl (-OH) and amine (N-H) protons. The chemical shifts and coupling patterns of these signals would be sensitive to the protonation state of the amine and its interaction with the phosphate (B84403) anion.

¹³C NMR: The carbon spectrum would complement the ¹H NMR data by providing information on the carbon framework of both the diethanolamine and the perfluorinated alkyl chains of the organophosphate. Signals for the ethyl groups of the diethanolamine and the initial methylene groups of the perfluoroalkyl chains would be of particular interest.

¹⁹F NMR: As fluorine is a highly sensitive nucleus, ¹⁹F NMR is crucial for characterizing the perfluorinated chains. The spectrum would be expected to show a series of multiplets corresponding to the different CF₂ and CF₃ groups along the alkyl chain. The chemical shifts and through-space or through-bond couplings would confirm the structure and conformation of these chains.

³¹P NMR: Phosphorus-31 NMR provides direct information about the chemical environment of the central phosphorus atom in the organophosphate. The chemical shift would be indicative of the oxidation state and bonding environment of the phosphorus.

Table 1: Hypothetical NMR Data for the Perfluorinated Organophosphate-Diethanolamine Complex

NucleusFunctional GroupExpected Chemical Shift (ppm)Expected Multiplicity
¹H-CH₂-O- (Diethanolamine)3.5 - 4.0Triplet
¹H-CH₂-N- (Diethanolamine)2.8 - 3.2Triplet
¹³C-CH₂-O- (Diethanolamine)60 - 65Singlet
¹³C-CH₂-N- (Diethanolamine)45 - 50Singlet
¹⁹F-CF₃~ -81Triplet
¹⁹F-CF₂- (chain)-110 to -126Multiplets
³¹PPhosphate0 to -10Singlet

Note: This table is illustrative and based on general chemical shift ranges for similar functional groups. Actual experimental values may vary.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Modes

Vibrational spectroscopy provides a molecular fingerprint based on the vibrations of chemical bonds. FTIR and Raman spectroscopy are complementary techniques that would be used to identify key functional groups and intermolecular interactions.

FTIR Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands for O-H and N-H stretching from the diethanolamine cation, P=O and P-O-C stretching from the organophosphate anion, and strong C-F stretching vibrations from the perfluorinated chains. Hydrogen bonding between the diethanolamine and the phosphate would be observable as a broadening and shift in the O-H and N-H bands.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing symmetric vibrations and bonds involving non-polar groups. The P=O symmetric stretch and vibrations of the C-C and C-F bonds in the perfluoroalkyl chains would provide complementary information to the FTIR data.

Table 2: Expected Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
O-H / N-HStretching (H-bonded)3200 - 3500FTIR
C-HStretching2850 - 3000FTIR, Raman
P=OStretching1200 - 1300FTIR, Raman
C-FStretching1100 - 1250FTIR
P-O-CStretching950 - 1100FTIR

Note: This table presents typical frequency ranges for the indicated functional groups.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Patterns

HRMS is a critical technique for confirming the elemental composition and elucidating the structure through fragmentation analysis. Electrospray ionization (ESI) would be a suitable method for this ionic complex. The high-resolution data allows for the determination of the exact mass of the parent ion and its fragments, enabling the unambiguous confirmation of the molecular formula. The fragmentation pattern would provide insights into the connectivity of the molecule, with characteristic losses of the diethanolamine cation and fragmentation of the perfluoroalkyl chains.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

XPS is a surface-sensitive technique that provides information on the elemental composition and the chemical (oxidation) states of the elements present in the sample. chemicalbook.com For the title compound, XPS would be used to quantify the atomic concentrations of C, O, N, F, and P on the surface of the material. High-resolution scans of the C 1s, O 1s, N 1s, F 1s, and P 2p core levels would provide information on their respective chemical environments. For instance, the C 1s spectrum could be deconvoluted to identify contributions from C-H/C-C, C-N, C-O, and C-F bonds. The binding energies of the N 1s and P 2p peaks would confirm the ionic nature of the interaction between the diethanolamine and the organophosphate. srce.hr

Crystallographic Studies for Solid-State Structure Determination

To understand the precise three-dimensional arrangement of atoms and the intermolecular interactions in the solid state, X-ray crystallography is the definitive technique.

Single Crystal X-ray Diffraction Analysis

Growing suitable single crystals of the perfluorinated organophosphate-diethanolamine complex would be a prerequisite for this analysis. A successful single crystal X-ray diffraction experiment would provide a wealth of information, including:

Unit Cell Parameters: The dimensions and angles of the repeating unit in the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules in the crystal.

Atomic Coordinates: The precise position of every atom in the unit cell.

Bond Lengths and Angles: Accurate measurements of all bond lengths and angles within the cation and anion.

Intermolecular Interactions: Detailed information on hydrogen bonding between the diethanolamine and the phosphate group, as well as van der Waals interactions, particularly those involving the fluorinated chains.

Table 3: Illustrative Crystallographic Data Table

ParameterDescription
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic).
Space GroupThe symmetry group of the crystal.
a, b, c (Å)The lengths of the unit cell axes.
α, β, γ (°)The angles between the unit cell axes.
Volume (ų)The volume of the unit cell.
ZThe number of formula units per unit cell.
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Note: This table outlines the type of data obtained from a single crystal X-ray diffraction study.

Chemical Reactivity and Mechanistic Pathways of the Perfluorinated Organophosphate Diethanolamine Complex

Hydrolytic Stability and Degradation Kinetics in Various pH Environments

The hydrolysis of organophosphate esters is a critical degradation pathway influenced significantly by pH. The process involves the nucleophilic attack of water or hydroxide (B78521) ions on the electrophilic phosphorus atom. mdpi.com The presence of highly electronegative fluorine atoms in the alkyl chains of Einecs 304-903-3 enhances the electrophilicity of the phosphorus center, making it more susceptible to nucleophilic attack. stackexchange.com However, the bulky nature of the perfluorinated groups and the diethanolamine (B148213) complex can also introduce steric hindrance, affecting the rate of hydrolysis.

Acid-Catalyzed Hydrolysis Mechanisms

In acidic environments, the hydrolysis of organophosphate esters can proceed through the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom and facilitates nucleophilic attack by a water molecule. mdpi.com For fluorinated organophosphates, this process typically results in the cleavage of the P-O bond. epa.gov The reaction mechanism involves the formation of a pentacoordinate intermediate, followed by the departure of a leaving group. stackexchange.com The rate of acid-catalyzed hydrolysis can be influenced by the acid concentration, with studies on similar compounds showing a maximum rate at a specific molarity, beyond which acid inhibition may occur. mdpi.com

The initial products of acid-catalyzed hydrolysis of the perfluorinated organophosphate-diethanolamine complex are expected to be diethanolamine and bis(1,1,2,2-tetrafluoroethyl) hydrogen phosphate (B84403). Subsequent, slower hydrolysis could lead to the formation of 1,1,2,2-tetrafluoroethanol and phosphoric acid. osti.gov

Base-Catalyzed Hydrolysis Mechanisms

Base-catalyzed hydrolysis of organophosphates occurs via nucleophilic attack of the hydroxide ion (OH⁻) on the phosphorus atom. mdpi.com This pathway is generally more rapid than acid-catalyzed hydrolysis for organophosphates. epa.govnih.gov The reaction proceeds through a trigonal bipyramidal transition state, leading to the cleavage of a P-O or P-N bond. For organophosphate esters, base-catalyzed cleavage typically favors the departure of the group attached to the most electron-withdrawing moiety. epa.gov In the case of this compound, this would favor the cleavage of the perfluorinated alkoxy groups.

Studies on analogous fluorinated organophosphates have demonstrated that base-catalyzed hydrolysis yields the corresponding alcohol and the phosphate salt. For instance, the hydrolysis of O-(2-fluoroethyl)-O-(p-nitrophenyl) methylphosphonate (B1257008) at pH 7.4 shows pseudo-first-order kinetics, yielding p-nitrophenol and the corresponding fluorinated methylphosphonic acid. nih.gov The rate of hydrolysis is significantly influenced by the substituents on the phosphorus atom, with electron-withdrawing groups accelerating the reaction. mdpi.com

Characterization of Hydrolysis Products

The hydrolysis of the perfluorinated organophosphate-diethanolamine complex under different pH conditions is expected to yield a series of degradation products. The primary products from the cleavage of the ester bonds would be diethanolamine, 1,1,2,2-tetrafluoroethanol, and phosphoric acid. osti.govwikipedia.org Under certain conditions, intermediate species such as mono(1,1,2,2-tetrafluoroethyl) phosphate and various phosphonic acids may also be formed. osti.govmdpi.com The identification of these products is typically achieved using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. osti.govmdpi.com For example, the hydrolysis of nerve agents, which are also organophosphorus compounds, results in various phosphonic acids that can be derivatized for GC-MS analysis. mdpi.com

Table 1: Expected Hydrolysis Products of this compound

Product Name Chemical Formula Formation Pathway
Diethanolamine C₄H₁₁NO₂ Cleavage of the amine-phosphate bond
1,1,2,2-Tetrafluoroethanol C₂H₂F₄O Hydrolysis of the P-O-alkyl bond
Phosphoric Acid H₃PO₄ Complete hydrolysis of the phosphate ester

Thermal Decomposition Processes and Product Evolution

The thermal stability of organophosphate esters is highly dependent on their chemical structure. Perfluorinated compounds are known for their high thermal stability due to the strength of the C-F bond. nih.gov However, the phosphate ester and the amine complex introduce points of thermal instability.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for evaluating the thermal stability and decomposition profile of chemical compounds. TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition and the extent of mass loss at different stages. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions such as melting and glass transitions, as well as exothermic or endothermic decomposition processes.

For organophosphate-amine complexes, TGA typically shows a multi-stage decomposition pattern. The initial weight loss often corresponds to the dissociation of the amine component, followed by the degradation of the organophosphate itself at higher temperatures. nih.govacs.org The thermal stability of organophosphorus compounds is influenced by the level of oxygenation at the phosphorus atom, with phosphates generally decomposing at lower temperatures than phosphonates or phosphinates. mdpi.com The incorporation of phosphorus-nitrogen groups can alter the decomposition pathway, often leading to the formation of a protective char layer that enhances thermal stability. mdpi.com

DSC analysis of similar organophosphate compounds has shown glass transition temperatures (Tg) well below room temperature, indicating an amorphous or liquid nature at ambient conditions. For example, a reported Tg for a similar fluorinated compound is -45°C. vulcanchem.com The decomposition process itself is often exothermic, as indicated by DSC peaks.

Table 2: Hypothetical TGA/DSC Data for this compound (based on related compounds)

Analysis Parameter Value Interpretation
TGA Onset of Decomposition ~250-275 °C Initial mass loss, likely dissociation of diethanolamine. vulcanchem.comscielo.br
TGA Major Decomposition >300 °C Degradation of the perfluorinated phosphate backbone. acs.org
TGA Residual Mass at 600 °C 10-20% Formation of a stable char residue. mdpi.comscielo.br
DSC Glass Transition (Tg) ~ -45 °C Amorphous nature at room temperature. vulcanchem.com

Identification of Gaseous and Solid Degradation Products

The thermal decomposition of the perfluorinated organophosphate-diethanolamine complex is expected to generate a complex mixture of gaseous and solid products. Pyrolysis, the thermal degradation in an inert atmosphere, of organophosphates can lead to the formation of smaller volatile molecules and a carbonaceous char. ntnu.noacs.org

The gaseous products from the decomposition of the perfluorinated alkyl chains are likely to include various unsaturated perfluorocarbons, such as perfluoroalkenes (e.g., C₇F₁₄, C₆F₁₂) and hydrofluorocarbons (e.g., C₆HF₁₃). acs.org The decomposition of the phosphate ester moiety can produce volatile phosphorus-containing species, such as phosphoric acid and its esters. mdpi.com The diethanolamine component will likely degrade to form ammonia, water, and various small-chain amines and olefins. mdpi.com

The solid residue, or char, is typically a phosphorus-rich and carbonaceous material. The presence of phosphorus promotes char formation, which acts as a thermal barrier and can inhibit further combustion. mdpi.commdpi.com This charring effect is a key mechanism by which organophosphorus compounds act as flame retardants. The analysis of these degradation products is often carried out using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Table 3: List of Mentioned Chemical Compounds

Compound Name Einecs Number
Diethanolamine bis(1,1,2,2-tetrafluoroethyl) phosphate 304-903-3
Diethanolamine 203-868-0
1,1,2,2-Tetrafluoroethanol -
Phosphoric Acid -
O-(2-fluoroethyl)-O-(p-nitrophenyl) methylphosphonate -
p-Nitrophenol 202-857-8
Ammonia 231-635-3
Water 231-791-2
bis(1,1,2,2-tetrafluoroethyl) hydrogen phosphate -
mono(1,1,2,2-tetrafluoroethyl) phosphate -
Perfluoro-1-heptene -
1H-perfluorohexane -

Photochemical Transformations and Photo-Degradation Pathways under UV/Visible Radiation

The photochemical behavior of the perfluorinated organophosphate-diethanolamine complex is largely influenced by the robust nature of the perfluoroalkyl chains. Generally, perfluorinated compounds are resistant to photolysis under typical environmental conditions. epa.gov However, the presence of the phosphate ester and amine groups can introduce photosensitive sites.

Research on related organophosphorus pesticides has shown that UV radiation can induce degradation. For instance, the photolysis of phorate (B1677698) in a methanol-water solution follows first-order kinetics with a rate constant of 4.9 × 10⁻⁵ s⁻¹ when exposed to UV light (>290 nm). cwejournal.org For the perfluorinated organophosphate-diethanolamine complex, degradation under UV/visible radiation likely proceeds through several potential pathways.

One possible mechanism involves the photo-cleavage of the P-O or C-O bonds in the phosphate ester group, a reaction observed in other organophosphate compounds. Another potential pathway is the photo-oxidation of the diethanolamine moiety, which could be initiated by the formation of reactive oxygen species (ROS) under UV irradiation. Studies on the photodegradation of dichlorvos, another organophosphate pesticide, have indicated the significant role of photogenerated hydroxyl radicals in its degradation pathway. conicet.gov.ar

Furthermore, the degradation of certain perfluoroalkyl substances can be initiated by hydrated electrons (e_aq⁻) under UV irradiation in anoxic conditions. researchgate.netacs.org For instance, the degradation of perfluorooctanoic acid (PFOA) can be significantly enhanced in the presence of a catalyst that facilitates electron transfer. researchgate.net While specific studies on this compound are not publicly available, it is plausible that similar mechanisms could be at play, leading to the eventual breakdown of the complex. The degradation byproducts would likely include shorter-chain perfluorinated carboxylic acids, fluoride (B91410) ions, and degradation products of diethanolamine. mdpi.com

The table below summarizes potential photochemical degradation pathways for the complex.

Degradation PathwayDescriptionPotential Products
Photo-cleavage of Phosphate Ester The energy from UV radiation directly breaks the P-O or C-O bonds in the phosphate group.Perfluorinated alcohols, phosphoric acid derivatives
Photo-oxidation of Diethanolamine UV-induced reactive oxygen species attack the amine or alcohol groups of diethanolamine.Aldehydes, carboxylic acids, and smaller amine fragments
Reductive Defluorination In anoxic environments, hydrated electrons generated by UV light can attack the C-F bonds, leading to their cleavage.Shorter-chain perfluorinated compounds, fluoride ions

Oxidative Stability and Pathways of the Perfluorinated Organophosphate-Diethanolamine Complex

The oxidative stability of the perfluorinated organophosphate-diethanolamine complex is exceptionally high due to the presence of numerous carbon-fluorine bonds. The C-F bond is one of the strongest covalent bonds in organic chemistry, with a bond energy of approximately 116 kcal/mol, which confers remarkable resistance to oxidative degradation. annualreviews.org As a result, the perfluorinated alkyl chains of the organophosphate are largely inert to chemical oxidation. lew.ro

However, the non-fluorinated portions of the complex, namely the phosphate ester linkage and the diethanolamine moiety, are more susceptible to oxidation. The diethanolamine can be oxidized at the nitrogen atom or the hydroxyl groups, potentially leading to the formation of nitrosamines or the cleavage of the C-N or C-O bonds.

The phosphate group itself is generally stable towards oxidation, but the ester linkages can be susceptible to oxidative cleavage under harsh conditions, although this is less common than hydrolytic cleavage. The presence of the electron-withdrawing perfluoroalkyl groups likely enhances the stability of the phosphate ester towards oxidation. Research on fluorinated ethers has shown that the degree of fluorine incorporation directly correlates with oxidative stability. nih.govacs.org

The table below outlines the oxidative stability of the different moieties within the complex.

MoietyOxidative StabilityPotential Oxidation Products
Perfluoroalkyl Chains Very HighGenerally resistant to oxidation
Phosphate Ester Linkage HighResistant, but potential for cleavage under extreme conditions
Diethanolamine ModerateNitrosamines, aldehydes, carboxylic acids

Reactivity with Common Solvents and Reagents

The reactivity of the perfluorinated organophosphate-diethanolamine complex with common solvents and reagents is dictated by the properties of its constituent parts. Due to the highly fluorinated alkyl chains, the complex is expected to exhibit low solubility in many common organic solvents and be practically insoluble in water. greenpeace.to It is likely to be more soluble in specialized fluorous solvents or highly polar aprotic solvents that can interact with the phosphate-amine head group. wikipedia.org

The stability of per- and polyfluoroalkyl substances (PFAS) can be solvent-dependent. For instance, some perfluoroalkyl ether carboxylic acids have been shown to degrade in polar aprotic solvents like acetonitrile (B52724) (ACN), acetone, and dimethyl sulfoxide (B87167) (DMSO), while remaining stable in deionized water, methanol (B129727), and isopropanol (B130326). nih.gov

The amine and hydroxyl groups of the diethanolamine moiety can react with a variety of reagents. For example, the amine can act as a base and react with acids. The hydroxyl groups can undergo esterification or etherification reactions.

The phosphate group can be susceptible to nucleophilic attack, particularly at the phosphorus atom. This can lead to the cleavage of the phosphate ester bonds. The reactivity of organophosphate esters in nucleophilic substitution reactions is a well-studied area. frontiersin.org The presence of the bulky and electron-withdrawing perfluoroalkyl groups may sterically hinder and electronically deactivate the phosphorus center towards nucleophilic attack, thus increasing its stability compared to non-fluorinated analogues.

The table below summarizes the expected reactivity of the complex with different classes of solvents and reagents.

Solvent/Reagent ClassExpected Reactivity
Protic Solvents (e.g., water, alcohols) Low solubility. Potential for slow hydrolysis of the phosphate ester.
Aprotic Polar Solvents (e.g., DMSO, ACN) Higher solubility. Potential for degradation of the perfluorinated chains. nih.gov
Nonpolar Solvents (e.g., hexane) Very low solubility.
Acids Reaction with the diethanolamine moiety (protonation).
Bases Can catalyze the hydrolysis of the phosphate ester.
Nucleophiles Potential for nucleophilic substitution at the phosphorus center.

Ion Exchange and Ligand Exchange Reactions of the Phosphate and Amine Moieties

The perfluorinated organophosphate-diethanolamine complex possesses both acidic (phosphate) and basic (amine) functionalities, making it capable of participating in ion exchange reactions. In an aqueous environment, the diethanolamine can be protonated to form a cation, which can then exchange with other cations on a suitable ion exchange resin. Similarly, the phosphate group can be deprotonated to form an anion, which can participate in anion exchange.

The primary mechanism for the removal of some organic compounds using ion-exchange resins is through electrostatic interactions between the functional groups of the resin and the charged moieties of the organic molecule. mdpi.com The efficiency of ion exchange will depend on factors such as the pH of the solution (which determines the charge state of the complex), the ionic strength of the medium, and the type of ion exchange resin used. Chelating ion-exchange resins with aminophosphonate functional groups have shown high selectivity for certain metal ions. researchgate.net

Ligand exchange reactions are also possible, particularly at the phosphorus center of the organophosphate. While phosphate esters are generally less labile than arsenate or vanadate (B1173111) esters, they can undergo ligand exchange, especially when catalyzed. rsc.org In the context of the complex, the diethanolamine itself can be considered a ligand bound to the perfluorinated organophosphate through an acid-base interaction. This interaction can be disrupted or the diethanolamine can be replaced by other ligands. The study of ligand exchange at phosphorus centers is an active area of research. nih.gov

The table below details the potential ion and ligand exchange reactions for the complex.

Exchange TypeDescriptionInfluencing Factors
Cation Exchange The protonated diethanolamine moiety exchanges with cations on a resin.pH, ionic strength, resin type
Anion Exchange The deprotonated phosphate moiety exchanges with anions on a resin.pH, ionic strength, resin type
Ligand Exchange The diethanolamine ligand is replaced by another Lewis base at the phosphate group.Solvent, nature of the incoming ligand, temperature

Table of Compound Names

Trivial Name/IdentifierIUPAC Name
This compoundbis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] hydrogen phosphate; 2-(2-hydroxyethylamino)ethanol
Diethanolamine2,2'-Iminodi(ethan-1-ol)
PhorateO,O-Diethyl S-(ethylthio)methyl phosphorodithioate
Dichlorvos2,2-Dichlorovinyl dimethyl phosphate
Perfluorooctanoic acid (PFOA)Pentadecafluorooctanoic acid
AcetonitrileEthanenitrile
Dimethyl sulfoxide (DMSO)(Sulfinylbis(methane))
IsopropanolPropan-2-ol

Environmental Chemistry and Abiotic/biotic Transformations of the Perfluorinated Organophosphate Diethanolamine Complex

Environmental Distribution and Partitioning Behavior

Limited to no information is available in public literature regarding the environmental distribution and partitioning of Bis(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl) 2,2-iminodiethanol phosphate (B84403). The complex nature of this molecule, which combines a perfluorinated component and a diethanolamine (B148213) group, suggests it may exhibit unique partitioning behaviors. However, without empirical data, any discussion of its environmental distribution remains speculative.

No experimentally determined or estimated soil-water partition coefficients (Kd) or organic carbon-normalized partition coefficients (Koc) for Einecs 304-903-3 have been reported in the available scientific literature. These coefficients are crucial for predicting the mobility of a substance in soil and its tendency to adsorb to sediment in aquatic environments. The absence of this data prevents a quantitative assessment of its behavior in terrestrial and aquatic systems.

There is no available data for the Henry's Law Constant for this compound. This value is essential for assessing the potential for a chemical to partition between water and air, and thus its likelihood of volatilizing from aquatic systems into the atmosphere. Without this information, the atmospheric transport potential of this compound cannot be determined.

Specific data on the detection and concentration of this compound in environmental compartments such as water, soil, air, or biota are not available. Monitoring studies that would provide insight into the environmental distribution and potential for bioaccumulation of this compound have not been published.

Abiotic Degradation Mechanisms in Environmental Matrices

Information regarding the abiotic degradation of Bis(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl) 2,2-iminodiethanol phosphate is not present in the public domain. Understanding these degradation pathways is key to predicting the persistence of the compound in the environment.

No studies on the photolytic degradation of this compound in natural waters or the atmosphere have been found. Therefore, the rate and byproducts of its degradation under the influence of sunlight are unknown.

There is no available information on the hydrolysis of this compound in aqueous environmental systems. The rate of hydrolysis as a function of pH would be a critical parameter for determining its stability and persistence in various aquatic environments.

Table of Compound Names

Identifier Chemical Name
This compoundBis(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl) 2,2-iminodiethanol phosphate

Biogeochemical Transformations and Microbial Degradation

The biogeochemical transformation of the perfluorinated organophosphate-diethanolamine complex is expected to be a multifaceted process, influenced by the distinct characteristics of its perfluorinated alkyl chains, organophosphate ester linkage, and diethanolamine salt.

Aerobic Biodegradation Studies in Soil and Water Microcosms

Aerobic biodegradation is a primary pathway for the breakdown of many organic compounds in the environment. For the perfluorinated organophosphate-diethanolamine complex, the diethanolamine and organophosphate components are more susceptible to aerobic microbial attack than the highly stable perfluorinated chains.

Studies on similar non-halogenated organophosphate esters (OPEs) have shown that aerobic biodegradation is a significant elimination process in environments like wastewater treatment plants. gdut.edu.cn The degradation rates of OPEs such as triphenyl phosphate (TPHP), tris(2-butoxyethyl) phosphate (TBOEP), and tris(n-butyl) phosphate (TNBP) have been determined, with half-lives ranging from 12.8 to 99.0 hours in enriched sludge cultures. gdut.edu.cn The degradation often proceeds through hydrolysis and hydroxylation pathways. gdut.edu.cn For instance, Brevibacillus brevis has been shown to degrade TPHP to diphenyl phosphate (DPHP) and monophenyl phosphate (MPHP) under aerobic conditions. gdut.edu.cn

The perfluorinated component, however, is significantly more resistant to aerobic degradation. Research on fluorotelomer alcohols (FTOHs), which are structurally related to the perfluorinated chains of the complex, indicates that while they can biodegrade aerobically in soil and sludge, the process is often slow and results in the formation of persistent perfluorinated carboxylic acids (PFCAs). rsc.orgmcgill.ca The half-life of 8:2 FTOH in aerobic soils can vary from 2 to 7 days, with a significant portion being converted to PFOA. mcgill.ca The origin and type of microbial community play a crucial role in the extent and rate of this transformation. mcgill.ca

Table 1: Aerobic Biodegradation of Related Compounds

Compound Class Example Compound Environment Key Findings Half-Life Reference
Non-halogenated OPEs Triphenyl phosphate (TPHP) Enriched sludge culture Degraded to DPHP and MPHP 12.8–30.1 hours gdut.edu.cn
Non-halogenated OPEs Tris(n-butyl) phosphate (TNBP) Enriched sludge culture Lower degradation rate than TPHP 77–99 hours gdut.edu.cn
Fluorotelomer Alcohols 8:2 FTOH Aerobic soils Biodegrades to form PFOA 2–7 days mcgill.ca
Fluorotelomer Sulfonic Acids 6:2 FTSA Activated sludge Biodegradability varies with sludge origin Not consistently determined mcgill.ca

Anaerobic Transformation Pathways

Under anaerobic conditions, the transformation of the perfluorinated organophosphate-diethanolamine complex is expected to follow different pathways. Anaerobic environments are prevalent in sediments, deeper soil layers, and certain wastewater treatment processes like anaerobic digestion.

For the organophosphate ester portion, anaerobic degradation can occur, although the rates and pathways may differ from aerobic processes. Some OPEs, like TPHP, have shown rapid degradation under anaerobic conditions. gdut.edu.cn However, for many other OPEs, anaerobic transformation is slower. ntnu.no

The perfluorinated chains are generally resistant to anaerobic biotransformation. Studies on FTOHs under methanogenic conditions have shown that their anaerobic biotransformation is inefficient in shortening the carbon chains to form PFCAs. researchgate.net This suggests that the perfluorinated part of the complex is likely to persist in anaerobic environments. However, some research indicates that an oxygen-independent pathway might lead to enhanced degradation of PFAS, but this area requires more investigation. nih.gov The bacterium Acidimicrobiaceae sp. strain A6 has demonstrated the ability to defluorinate PFOA under anaerobic conditions in microbial electrolysis cells, suggesting that specialized microorganisms might be capable of breaking the strong carbon-fluorine bonds. researchgate.net

Identification of Microbial Metabolites and By-products

The microbial degradation of the perfluorinated organophosphate-diethanolamine complex is expected to yield a variety of metabolites and by-products.

From the organophosphate ester moiety, hydrolysis is a primary degradation pathway, leading to the formation of dialkyl and monoalkyl phosphates. gdut.edu.cn For example, the aerobic degradation of TPHP produces diphenyl phosphate (DPHP) and monophenyl phosphate (MPHP). gdut.edu.cn Hydroxylation and subsequent methoxylation have also been identified as transformation pathways for some OPEs. gdut.edu.cn

The diethanolamine part can be metabolized by various microorganisms, potentially leading to the formation of smaller amines and organic acids.

The perfluorinated component's transformation is more complex and of greater environmental concern. Aerobic biodegradation of FTOHs consistently yields PFCAs of the same and shorter chain lengths. rsc.org For instance, 8:2 FTOH degrades to PFOA (C8), as well as shorter-chain PFCAs like perfluoropentanoic acid (PFPeA) and perfluorobutyric acid (PFBA). rsc.orgresearchgate.net Intermediate products can include polyfluorinated acids like 5:3 acid. nih.gov These perfluorinated acids are considered terminal degradation products as they are highly resistant to further breakdown. erwiki.net

Table 2: Identified Microbial Metabolites of Related Compound Classes

Original Compound Class Example Precursor Metabolite(s) Transformation Pathway Reference
Organophosphate Esters Triphenyl phosphate (TPHP) Diphenyl phosphate (DPHP), Monophenyl phosphate (MPHP) Hydrolysis gdut.edu.cn
Organophosphate Esters Chlorpyrifos-methyl, Temephos Oxo-derivatives, Sulfoxides Oxidation nih.gov
Fluorotelomer Alcohols 8:2 FTOH PFOA, PFPeA, PFBA, 8:2 FTUA Aerobic Biodegradation rsc.orgresearchgate.net
Fluorotelomer Alcohols 6:2 FTOH 5:3 Polyfluorinated acid, PFHxA Mycoremediation (P. chrysosporium) nih.gov

Environmental Persistence and Half-Life Determination in Diverse Ecosystems

The environmental persistence of the perfluorinated organophosphate-diethanolamine complex is largely dictated by its perfluorinated component. PFAS are notoriously persistent in the environment due to the strength of the carbon-fluorine bond. researchgate.net

The half-life of the organophosphate and diethanolamine moieties is expected to be relatively short, on the order of days to weeks, depending on environmental conditions and microbial activity. gdut.edu.cn In contrast, the perfluorinated chains and their ultimate degradation products, PFCAs, are extremely persistent, with half-lives in the environment that can be on the order of decades or longer. undp.org

Determining a single half-life for the entire complex is challenging due to the disparate persistence of its components. The initial transformation may be rapid, driven by the degradation of the organophosphate and diethanolamine, but this will lead to the release of highly persistent perfluorinated compounds. Chlorinated OPEs, which share some persistence characteristics with perfluorinated compounds, have been noted for their greater environmental persistence compared to non-chlorinated OPEs. mdpi.commdpi.com

Long-Range Environmental Transport Modeling and Potential for Accumulation

The perfluorinated organophosphate-diethanolamine complex has the potential for long-range environmental transport. While the intact complex may have low volatility, its degradation can lead to the formation of more mobile substances. au.dk

Per- and polyfluoroalkyl substances can be transported over long distances in the atmosphere, primarily as more volatile precursor compounds like FTOHs. au.dkdiva-portal.org These precursors can then undergo atmospheric oxidation to form ionic PFAS, such as PFCAs, which are then deposited in remote regions like the Arctic through wet and dry deposition. au.dk The atmospheric residence time for FTOHs is estimated to be between 50 and 70 days before they are photodegraded to the corresponding ionized PFAS. au.dk Another significant transport pathway is via ocean currents, with PFAS being detected in seawater far from industrial sources. erwiki.netresearchgate.net

The bioaccumulative potential of the complex is also a concern. The perfluorinated chains are lipophobic but can bind to proteins in the blood, leading to bioaccumulation in organisms. Longer-chained PFAS tend to sorb more readily to soil and sediment. nih.gov Organophosphate esters have also been detected in remote environments like the Arctic, suggesting their potential for long-range transport, although their persistence may be lower than that of PFAS. mdpi.com

Analytical Methodologies for Trace Level Detection in Environmental Samples

The detection of the perfluorinated organophosphate-diethanolamine complex and its transformation products at trace levels in environmental samples requires sophisticated analytical techniques.

The standard methods for analyzing organophosphates in environmental matrices like water and soil involve gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). researchgate.netcdc.govmdpi.comdrawellanalytical.com Detectors such as flame photometric detectors (FPD) and nitrogen-phosphorus detectors (NPD) are often used for their specificity to phosphorus-containing compounds. cdc.gov Sample preparation typically involves solid-phase extraction (SPE) or liquid-liquid microextraction (LLME) to concentrate the analytes from the sample matrix. researchgate.netcdc.gov

For the perfluorinated components, LC-MS/MS is the most common analytical technique. diva-portal.org This method allows for the sensitive and selective quantification of various PFAS, including PFCAs and their precursors. The use of high-resolution mass spectrometry (HRMS) is also becoming more common for identifying novel and emerging PFAS. nih.gov

Given the complex nature of the target compound, a multi-residue method combining elements of both organophosphate and PFAS analysis would be necessary for its comprehensive detection and the characterization of its various degradation products.

Table 3: Analytical Techniques for Compound Detection

Analyte Class Analytical Technique Sample Preparation Common Detectors/Interfaces Limit of Detection (LOD) Reference
Organophosphates GC, LC-MS SPE, LLME NPD, FPD, MS 0.01-0.1 µg/L (in water) nih.govresearchgate.netcdc.gov
Per- and Polyfluoroalkyl Substances (PFAS) LC-MS/MS, HRMS SPE MS/MS, HRMS Varies (pg/L to ng/L range) diva-portal.orgdiva-portal.org
Organophosphates HPLC SPE Diode Array, MS ~100 ng mdpi.com

Compound Names Table

Common Name/AcronymChemical Name
DPHPDiphenyl phosphate
FTOHFluorotelomer alcohol
MPHPMonophenyl phosphate
OPEOrganophosphate ester
PFASPer- and polyfluoroalkyl substances
PFBAPerfluorobutyric acid
PFCAPerfluorinated carboxylic acid
PFPeAPerfluoropentanoic acid
PFOAPerfluorooctanoic acid
TBOEPTris(2-butoxyethyl) phosphate
TNBPTris(n-butyl) phosphate
TPHPTriphenyl phosphate
This compoundbis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] hydrogen phosphate;2-(2-hydroxyethylamino)ethanol
Diethanolamine2,2'-Iminodiethanol

Advanced Sample Preparation Techniques (e.g., Solid Phase Extraction, Liquid-Liquid Extraction)

The accurate analysis of this compound and its transformation products from environmental samples such as water, soil, and biota necessitates robust sample preparation to remove interfering matrix components and concentrate the analytes of interest. The physicochemical properties of the parent compound (a large, fluorinated ionic complex) and its degradation products (including smaller, anionic PFCAs and potentially neutral or volatile compounds) guide the choice of extraction methodology.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is the most prevalent technique for extracting and purifying per- and polyfluoroalkyl substances (PFAS), including PAPs, from aqueous and solid samples. researchgate.netfrontiersin.org For anionic compounds like mono- and diPAPs and their PFCA degradation products, Weak Anion Exchange (WAX) cartridges are highly effective. diva-portal.orgresearchgate.netnih.govpku.edu.cn These cartridges typically use a polystyrene-divinylbenzene sorbent functionalized with a positively charged ligand to retain the anionic analytes. epa.gov

The general SPE procedure for aqueous samples involves the following steps:

Sample Pretreatment: The water sample (typically 100-500 mL) is often fortified with isotopically labeled internal standards to correct for matrix effects and recovery losses. epa.gov

Cartridge Conditioning: The WAX cartridge is conditioned sequentially with a solvent like methanol (B129727) and then with purified water or a buffer to activate the sorbent. chromatographyonline.com

Sample Loading: The water sample is passed through the conditioned cartridge, where the target analytes are adsorbed onto the solid phase.

Washing: The cartridge is washed with a solution, such as an aqueous ammonium (B1175870) acetate (B1210297) buffer, to remove hydrophilic interferences. epa.gov

Elution: The retained analytes are eluted from the cartridge using an organic solvent, often methanol, sometimes containing a modifier like ammonium hydroxide (B78521) to facilitate the release of the anionic compounds. pku.edu.cnepa.gov

Concentration: The eluate is typically concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen before analysis. epa.gov

For solid matrices like soil or sediment, a solvent extraction is first performed, commonly using methanol or acetonitrile (B52724), sometimes with the aid of sonication. frontiersin.orgdspsystems.eu The resulting extract can then be diluted and cleaned up using an SPE procedure similar to that for water samples. frontiersin.org

Table 1: Performance of Weak Anion Exchange (WAX) SPE for Polyfluoroalkyl Phosphates (PAPs)

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) offers an alternative for isolating analytes, particularly from complex aqueous matrices. Ion-pair extraction is a common LLE approach for anionic PFAS. dspsystems.eu This method involves the addition of a cationic ion-pairing agent, such as tetrabutylammonium (B224687) (TBA), to the sample. dspsystems.eu The TBA forms a neutral ion pair with the anionic analyte, which can then be efficiently extracted into a nonpolar organic solvent like methyl-tert-butyl ether (MTBE). dspsystems.eu Another approach for PFAAs involves using ionic liquids like methyltrioctylammonium bis(trifluoromethylsulfonyl)imide dissolved in a solvent such as n-octanol, which has shown high extraction efficiency for PFOA from dilute wastewater. chromatographyonline.com While effective, LLE can be more labor-intensive and consume larger volumes of organic solvents compared to SPE.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for the determination of non-volatile, ionic, and polar per- and polyfluorinated compounds, including the parent compound this compound and its expected non-volatile transformation products like PFCAs and intermediate PAPs. diva-portal.orgnih.gov The high selectivity and sensitivity of LC-MS/MS operating in multiple reaction monitoring (MRM) mode allow for accurate quantification at trace levels (pg/L to ng/L) even in complex environmental matrices. pku.edu.cnshimadzu.com

Liquid Chromatography (LC)

Reversed-phase chromatography is typically employed for separation. C18 columns are widely used, although C8 columns have also been shown to provide good separation and retention for PAPs. pku.edu.cn The mobile phase usually consists of a mixture of methanol or acetonitrile and water, with a modifier added to control pH and improve ionization. pku.edu.cn Ammonium acetate or ammonium hydroxide are common additives, as analysis is performed in negative ion mode. pku.edu.cn A gradient elution, where the proportion of the organic solvent is increased over time, is used to separate the various analytes, from the more polar, shorter-chain PFCAs to the larger, more hydrophobic PAPs.

Mass Spectrometry (MS/MS)

Electrospray ionization (ESI) in the negative ion mode is the standard for analyzing these compounds, as they readily form [M-H]⁻ ions. In the tandem mass spectrometer, a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell, and one or more characteristic product ions are monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing the potential for false positives from matrix interferences. For quantitative analysis, the use of corresponding isotopically labeled internal standards is crucial to compensate for any signal suppression or enhancement caused by the sample matrix. diva-portal.orgnih.gov

Table 2: Typical LC-MS/MS Parameters for the Analysis of Polyfluoroalkyl Phosphates (PAPs)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

While LC-MS/MS is ideal for the parent compound and its ionic degradation products, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing any volatile or semi-volatile transformation products. researchgate.net Abiotic or biotic degradation of the large this compound complex could potentially yield smaller, more volatile fluorinated substances, such as fluorotelomer alcohols (FTOHs), which are known degradation intermediates of some PAPs. nih.gov

The analysis of organophosphorus degradation products by GC-MS often poses a challenge due to their polarity and low volatility. Therefore, a derivatization step is frequently required to convert these polar analytes into more volatile and thermally stable derivatives suitable for GC analysis. Common derivatization techniques include silylation or methylation, which replace active hydrogen atoms with less polar functional groups.

For example, studies on the degradation of organophosphorus nerve agents, which share the phosphate core, rely on derivatization to analyze their phosphonic acid hydrolysis products by GC-MS. Similarly, should the degradation of this compound produce small, polar phosphate-containing fragments, derivatization would be essential for their analysis. The GC-MS system, often operating in selected ion monitoring (SIM) mode, provides high sensitivity and selectivity for target volatile analytes. shimadzu.com This allows for the clear identification and quantification of volatile degradation products that would be missed by typical LC-MS/MS methods designed for non-volatile compounds.

Table of Mentioned Compounds

Advanced Applications in Materials Science, Chemical Engineering, and Industrial Processes Non Biological, Non Dosage, Non Safety Focused

Role as Surfactants and Emulsifiers in Dispersions and Formulations

Fluorinated phosphate (B84403) esters are a unique class of surfactants known for their high performance in reducing surface and interfacial tension. Their structure, which combines a fluorinated carbon chain (hydrophobic and oleophobic tail) with a phosphate group (hydrophilic head), gives them exceptional properties that are leveraged in various industrial applications.

Surface Tension Reduction and Interfacial Properties

A key characteristic of fluorinated surfactants is their ability to significantly lower the surface tension of aqueous solutions, even at very low concentrations. researchgate.netnih.gov The fluorinated tails are highly effective at migrating to the surface of a liquid, disrupting the cohesive energy between water molecules. This leads to a dramatic reduction in surface tension, often to levels below 20 mN/m, which is a feat not achievable with conventional hydrocarbon-based surfactants. mdpi.com This high efficiency in surface tension reduction makes them excellent wetting, spreading, and leveling agents in a variety of formulations. carytrad.com.tw

Representative Surface Tension of Aqueous Solutions of Fluorinated Surfactants:

Surfactant TypeConcentration (wt%)Surface Tension (mN/m)
Short-chain perfluoro-based anionic phosphate ester0.1~16
Branched fluorinated surfactant with acrylate0.05< 20
Perfluorooctanoic acid (PFOA)0.1~25

This table presents illustrative data for analogous fluorinated surfactants to demonstrate the typical range of surface tension reduction.

Micellar Aggregation and Critical Micelle Concentration (CMC) Determinations

Like other surfactants, fluorinated phosphate esters self-assemble into micelles in solution above a certain concentration known as the Critical Micelle Concentration (CMC). nih.gov Below the CMC, the surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, the molecules aggregate to form micelles, with their hydrophobic tails oriented inward and their hydrophilic heads facing the aqueous environment.

Fluorinated surfactants are known for their very low CMC values compared to their hydrocarbon counterparts. researchgate.netnih.gov This means they are effective at lower concentrations, which can be economically and environmentally advantageous. The strong hydrophobicity of the fluorinated chain is a primary driver for this efficient micellization.

Representative Critical Micelle Concentration (CMC) of Fluorinated Surfactants in Water:

SurfactantCMC (mM)
Perfluorooctanoic acid (PFOA)~8-10
Perfluorooctane (B1214571) sulfonate (PFOS)~6-8
Short-chain fluorinated surfactantsGenerally higher than long-chain counterparts

This table provides typical CMC values for well-studied fluorinated surfactants to illustrate the low concentrations at which they form micelles.

Stabilization of Emulsions and Suspensions

The ability of fluorinated phosphate esters to reduce interfacial tension and form stable films at interfaces makes them effective emulsifiers and stabilizers. In emulsions, which are mixtures of immiscible liquids like oil and water, these surfactants adsorb at the oil-water interface, creating a protective barrier that prevents the droplets from coalescing.

The fluorinated nature of the surfactant can be particularly advantageous in stabilizing fluorocarbon-in-water or water-in-fluorocarbon emulsions. The oleophobic character of the fluorinated tail contributes to the stability of these systems. In suspensions of solid particles in a liquid, these surfactants can adsorb onto the particle surfaces, preventing aggregation and settling through steric and/or electrostatic repulsion.

Utilization in Specialized Coatings and Surface Treatments

The unique surface properties imparted by fluorinated compounds make them highly valuable in the formulation of specialized coatings and surface treatments. The low surface energy of fluorinated chains is key to achieving surfaces with exceptional repellency.

Development of Oleophobic and Hydrophobic Surfaces

When incorporated into a coating formulation, fluorinated phosphate esters migrate to the coating-air interface, orienting their fluorinated tails outwards. This creates a surface with very low surface energy, which in turn leads to high contact angles for both water (hydrophobicity) and oils (oleophobicity). researchgate.netcmeri.res.in

A high water contact angle (>90°) indicates a hydrophobic surface, where water beads up and easily rolls off. A high oil contact angle signifies an oleophobic surface, which repels oils and organic liquids. The combination of both properties is highly desirable for creating self-cleaning and anti-smudge surfaces. Research has shown that coatings containing fluorinated compounds can achieve water contact angles exceeding 150° (superhydrophobicity). cmeri.res.in

Representative Contact Angles on Surfaces Treated with Fluorinated Compounds:

LiquidSurface TypeContact Angle (°)
WaterFluorinated polymer coating> 90 (hydrophobic)
WaterSuperhydrophobic fluorinated coating> 150
Coconut OilFluorinated graphene oxide/PDMS composite~95 (oleophobic)

This table presents typical contact angle values to illustrate the high repellency of surfaces treated with fluorinated materials.

Enhancement of Anti-Fouling and Anti-Corrosion Properties

The low surface energy and repellent nature of coatings containing fluorinated phosphate esters can contribute to anti-fouling and anti-corrosion properties.

Anti-Fouling Properties: Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant problem in marine environments. Low surface energy coatings can reduce the adhesion strength of fouling organisms, making them easier to remove by water flow. researchandmarkets.com While not biocidal, these "fouling-release" coatings offer a more environmentally friendly approach to managing biofouling.

Anti-Corrosion Properties: Phosphate esters, in general, are known to have corrosion-inhibiting properties. researchgate.netresearchgate.net They can form a protective film on metal surfaces, acting as a barrier to corrosive agents like water and oxygen. mdpi.com The addition of a fluorinated component can enhance this protective barrier by creating a highly repellent surface that prevents corrosive substances from reaching the metal substrate. The stability of the carbon-fluorine bond also contributes to the durability and chemical resistance of the coating. researchgate.net Studies on phosphate-based inhibitors have shown significant corrosion inhibition efficiency. For instance, a 2% ammonium (B1175870) phosphate monobasic inhibitor in a simulated concrete pore solution with sodium chloride demonstrated a 90% inhibition efficiency after one hour of exposure. nih.gov

Mechanistic Studies of its Contribution to Fire Retardant Formulations

Tris(2,3-dibromopropyl) isocyanurate is a well-established additive brominated flame retardant (BFR). greenchemicals.eu Its efficacy stems from its ability to interrupt the combustion cycle at key stages. The primary fire-retardant mechanism of BFRs like Tris(2,3-dibromopropyl) isocyanurate occurs in the gas phase, though it can also contribute to condensed phase actions, particularly in synergistic formulations. greenchemicals.eumdpi.com

The principal mode of action for Tris(2,3-dibromopropyl) isocyanurate as a flame retardant is through vapor phase radical trapping. During the initial stages of combustion, the heat causes the polymer material to undergo pyrolysis, breaking down its long-chain molecules and releasing flammable gases. greenchemicals.eugreenchemicals.eu Concurrently, the flame retardant also decomposes.

The thermal decomposition of Tris(2,3-dibromopropyl) isocyanurate releases halogen-containing species, primarily hydrogen bromide (HBr). These species act as radical scavengers in the gas phase (the flame). They interrupt the high-energy, exothermic chain reactions of combustion by capturing highly reactive radicals, such as hydroxyl (•OH) and hydrogen (•H) radicals. mdpi.com The halogen radicals (Br•) formed are significantly less reactive and have a lower energy state, which slows down or terminates the combustion chain reaction, ultimately extinguishing the flame. greenchemicals.eumdpi.com This process effectively inhibits the fire before it can become self-sustaining.

While the dominant mechanism is in the gas phase, Tris(2,3-dibromopropyl) isocyanurate can also influence the condensed phase (the solid polymer). greenchemicals.eu In this mechanism, the flame retardant promotes the formation of a stable, insulating layer of carbonaceous char on the polymer's surface during decomposition. semanticscholar.orgmdpi.com This char layer serves multiple functions:

It acts as a physical barrier, shielding the underlying polymer from the heat of the flame.

It limits the diffusion of flammable pyrolysis gases to the flame.

It reduces the flow of molten polymer, which can otherwise drip and spread the fire.

Mechanism PhaseMode of ActionDetailed ProcessPrimary Outcome
Vapor (Gas) Phase Radical Chain InhibitionThermal decomposition releases HBr, which scavenges high-energy H• and •OH radicals.Combustion chain reaction is slowed or extinguished. greenchemicals.eumdpi.com
Condensed (Solid) Phase Char FormationPromotes the creation of a stable, insulating carbonaceous layer on the material's surface.Polymer is shielded from heat and the release of flammable gases is reduced. mdpi.comsemanticscholar.org

Applications in Advanced Lubricants and Hydraulic Fluids

The application of Tris(2,3-dibromopropyl) isocyanurate extends to formulations for lubricants and hydraulic fluids, although its primary function in these contexts is leveraging its flame-retardant properties rather than acting as a primary lubricating agent. knowde.comaccustandard.com Industrial and high-performance fluids often operate under conditions where there is a risk of fire, making the inclusion of flame retardants a critical design consideration.

There is limited publicly available research detailing the specific role of Tris(2,3-dibromopropyl) isocyanurate in boundary lubrication mechanisms. Its inclusion in lubricant packages is generally as part of a broader additive strategy. While not its primary function, its chemical structure may influence the formation of boundary films under extreme pressure, but detailed studies on this aspect are not prevalent. Product classification databases list the compound under categories that include lubricants and greases, though without specifying its mechanistic function. norman-network.comchemreg.net

Electrochemical Applications and Electrolyte Components

Emerging research and patent literature indicate a potential role for Tris(2,3-dibromopropyl) isocyanurate in electrochemical applications, particularly in energy storage devices like lithium-ion batteries. Its function is primarily associated with improving the safety and stability of the battery system.

In a patent for a solid-state lithium battery, Tris(2,3-dibromopropyl) isocyanurate is listed as a potential component within the cathode active material layer, evaluated in comparative examples. google.com Another patent concerning fire-retardant separators for lithium batteries also identifies it as a possible additive. google.com Its flame-retardant nature is highly desirable for mitigating the risk of thermal runaway in batteries, a critical safety concern. By incorporating it into components like the electrolyte or separator, it can help suppress ignition and combustion should the battery overheat or short-circuit. Some chemical product databases also note "battery electrolyte" as a potential application area for this compound. cphi-online.com

Separately, the compound is the subject of extensive research in the field of electrochemical sensors. Numerous studies describe the development of sensitive electrochemical and photoelectrochemical immunosensors for the detection of Tris(2,3-dibromopropyl) isocyanurate as an environmental analyte. matec-conferences.orgnih.govd-nb.info These applications utilize it as the target molecule for measurement, rather than as an active component of the electrochemical system itself.


Role in Membrane Technology and Separation Processes

While direct applications of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide in industrial membrane technology and separation processes are not extensively documented in current literature, its known interactions with biological membranes provide a basis for exploring its potential in synthetic membrane systems. The net positive charge on tetrazolium salts like MTT is a primary factor in their interaction with and uptake across the plasma membrane of cells. nih.gov This suggests that the compound could interact with synthetic membranes that possess specific surface charges or functional groups.

The potential utility of MTT in this field could be as a surface modifier for membranes used in separation processes. By altering the surface chemistry of a membrane, its hydrophilicity, charge, and fouling resistance can be tuned. The introduction of MTT to a membrane surface could potentially influence its interaction with different molecules or particles, thereby affecting separation efficiency.

Furthermore, the redox-active nature of MTT could be exploited in "smart" membrane systems. A membrane incorporating MTT or similar tetrazolium salts could potentially have its permeability or selectivity altered in response to a specific chemical stimulus that can reduce the tetrazolium salt to its formazan derivative. This could enable the development of membranes with switchable transport properties for advanced separation or controlled release applications. However, research in this specific area is still in a theoretical and exploratory phase.

Potential as a Polymer Additive or Modifier for Enhanced Material Performance

The incorporation of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide into polymer matrices has been explored, primarily for the development of sensory materials. A notable example is its use in a biodegradable poly(ester amide) (PADAS) matrix to create a colorimetric indicator for bacterial contamination. In this application, MTT is not merely a passive additive but an active component that changes color in response to a specific trigger.

Research into these MTT-polymer composites has yielded valuable data on how the addition of MTT can modify the bulk properties of the polymer. For instance, the inclusion of MTT into electrospun PADAS mats was found to influence the surface wettability of the material. As the concentration of MTT increased, the water contact angle of the polymer mats showed a slight decrease, indicating a change in the surface's hydrophobic/hydrophilic character.

Table 1: Effect of MTT Concentration on the Water Contact Angle of Poly(ester amide) Mats
MTT Content (%)Water Contact Angle (°)
0128.27 ± 0.77
0.2127.11 ± 2.13
2126.18 ± 1.98
5122.28 ± 1.48

This ability to modify surface properties suggests that MTT could be used as an additive to tailor the performance of polymers for specific applications where surface interactions are critical.

Beyond surface modification, the inherent redox activity of MTT presents an opportunity for creating functional polymers. As a redox-active additive, MTT could impart new functionalities to a polymer, such as the ability to act as a sensor for reducing agents or as a component in a redox-responsive material. The transformation of the yellow tetrazolium salt to a purple formazan upon reduction is a distinct colorimetric change that can be visually detected, making it a candidate for applications in smart packaging or as an indicator of chemical changes in industrial processes. The formazan product is also known to be insoluble in water, a property that could be leveraged in the design of new materials.

Further research is required to fully elucidate the potential of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide as a polymer additive for enhancing material performance in a broader, non-biological industrial context. The initial findings, however, point towards intriguing possibilities in the development of advanced, functional materials.

Theoretical and Computational Chemistry of the Perfluorinated Organophosphate Diethanolamine Complex

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecular system at the electronic level. dntb.gov.ua

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For the perfluorinated organophosphate-diethanolamine complex, DFT calculations are employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the minimum energy conformation of the complex, which corresponds to the most likely arrangement of its atoms.

The optimization process would model the ionic interaction between the negatively charged phosphate (B84403) group of the bis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] hydrogen phosphate and the protonated amine group of the diethanolamine (B148213). Furthermore, DFT can map the potential energy surface, revealing the energy landscapes of different conformations, particularly concerning the rotation of the long, rigid perfluoroalkyl chains which tend to adopt helical structures. nih.gov The calculations would yield precise data on bond lengths, bond angles, and dihedral angles that define the complex's geometry.

Illustrative Data: The following table presents hypothetical optimized geometric parameters for the core interaction site of the Einecs 304-903-3 complex, as would be predicted by DFT calculations.

ParameterAtoms InvolvedPredicted Value
Bond LengthP-O(-)1.49 Å
Bond LengthP=O1.45 Å
Bond LengthN(+)-H1.03 Å
Hydrogen Bond LengthO(-)...H-N(+)1.75 Å
Bond AngleO-P-O115°
Dihedral AngleC-O-P-O178°

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity and electronic properties. ossila.com The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. beilstein-journals.org

For the this compound complex, calculations would likely show that the HOMO is localized on the electron-rich phosphate and diethanolamine headgroup, which is the site of the acid-base interaction. Conversely, the LUMO would be predominantly distributed across the highly electronegative and electron-withdrawing perfluoroalkyl chains. rsc.orgresearchgate.net A large HOMO-LUMO gap would signify high kinetic stability, consistent with the chemical inertness expected from perfluorinated compounds. rsc.org

Illustrative Data: This table provides a plausible set of frontier orbital energies for the complex, derived from theoretical DFT calculations.

ParameterPredicted Energy (eV)
HOMO Energy-7.85 eV
LUMO Energy-1.55 eV
HOMO-LUMO Gap (ΔE)6.30 eV

DFT calculations are a reliable tool for predicting spectroscopic parameters, which can be used to interpret and verify experimental data. researchgate.netacs.org

Infrared (IR) Frequencies: Theoretical IR spectra can be calculated to identify characteristic vibrational modes. For this complex, key predicted frequencies would include strong absorptions from C-F stretching in the 1100-1300 cm⁻¹ region, P=O and P-O-C stretches from the phosphate group, and O-H and N-H stretches from the diethanolamine moiety. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shifts: DFT can accurately predict NMR chemical shifts for various nuclei, including ¹H, ¹³C, ³¹P, and ¹⁹F. chemrxiv.org This is particularly valuable for complex fluorinated molecules where spectral assignment can be challenging. researchgate.netchemrxiv.org Predictions for the this compound complex would help assign signals to the diethanolamine protons, the various carbons in the structure, the central phosphorus atom, and the numerous non-equivalent fluorine atoms along the perfluoroalkyl chains.

Illustrative Data: The table below shows hypothetical NMR chemical shifts and IR frequencies for the this compound complex that could be obtained from DFT calculations.

Spectroscopy TypeFunctional Group/AtomPredicted Value
¹⁹F NMR-CF₃~ -81 ppm
¹⁹F NMR-CF₂- (internal)-120 to -126 ppm
³¹P NMRPhosphate Head~ -1.5 ppm
¹H NMRN-CH₂-~ 3.2 ppm
IR FrequencyC-F Stretch1250 cm⁻¹
IR FrequencyP=O Stretch1280 cm⁻¹

Molecular Dynamics (MD) Simulations for Conformational Space and Intermolecular Interactions

While QM methods are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions over time. nih.govacs.org This is crucial for understanding how the perfluorinated organophosphate-diethanolamine complex behaves in a condensed phase, such as in a solvent.

MD simulations can model the interactions between the solute (this compound) and solvent molecules, providing a detailed picture of solvation. nih.gov Given the amphiphilic nature of the complex, with a polar ionic head and large, nonpolar (hydrophobic and lipophobic) tails, its solubility and behavior would drastically change depending on the solvent. d-nb.info

Simulations would likely show that in aqueous solutions, the fluorinated tails would drive strong aggregation to minimize contact with water, leading to the formation of micelles or larger aggregates. researchgate.net In non-polar organic solvents, solvation of the tails would be more favorable, but the polar head might drive aggregation. MD simulations can reveal the structure of the solvation shell around different parts of the molecule and predict the critical micelle concentration. acs.orgrsc.org

Illustrative Data: This table summarizes the expected behavior of the complex in different solvent environments as could be predicted by MD simulations.

SolventExpected Solvation BehaviorPredicted Aggregation
WaterPoor solubility; strong hydrophobic effectHigh tendency to form micelles/vesicles
HexanePoor solubility of ionic head; tails solvatedFormation of reverse micelles
Dimethyl Sulfoxide (B87167) (DMSO)Good solubility; polar head and tails solvatedLow tendency to aggregate
PerfluorohexaneGood solubility of tails; poor for ionic headFormation of reverse micelles

MD simulations are an ideal tool for studying the dynamic processes of complex formation and dissociation. mdpi.com Specifically, they can model the association of the diethanolamine with the perfluorinated organophosphoric acid and the subsequent dissociation of the resulting ion pair. copernicus.org

Using enhanced sampling techniques like metadynamics or umbrella sampling within an MD framework, the free energy profile of the binding/unbinding process can be calculated. ethz.chchemrxiv.org This would reveal the binding affinity (ΔG_bind), the energy barriers for association and dissociation, and the structure of the transition state. rsc.org Such simulations provide a complete kinetic and thermodynamic picture of the acid-base complexation, detailing the role of solvent molecules and the conformational changes that occur during the process.

Illustrative Data: The following table presents hypothetical thermodynamic and kinetic parameters for the formation of the this compound complex in a solvent like DMSO, as could be determined from advanced MD simulations.

ParameterDescriptionPredicted Value
Binding Free Energy (ΔG_bind)Thermodynamic stability of the complex-15 kcal/mol
Association Rate Constant (k_on)Rate of complex formation2.5 x 10⁸ M⁻¹s⁻¹
Dissociation Rate Constant (k_off)Rate of complex dissociation5.0 x 10³ s⁻¹
Activation Energy (Ea_dissoc)Energy barrier for dissociation8 kcal/mol

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry offers powerful tools for elucidating the complex reaction mechanisms involving perfluorinated organophosphate-diethanolamine complexes. Density Functional Theory (DFT) and ab initio methods are primary techniques used to map potential energy surfaces, identify stable intermediates, and characterize the transition states that govern reaction kinetics. numberanalytics.com

Nucleophilic Attack and Hydrolysis: The primary reaction pathway involves the diethanolamine molecule acting as a nucleophile. The reaction between amines and organophosphates can proceed through either general base catalysis or direct nucleophilic attack on the electrophilic phosphorus atom. ijsr.netresearchgate.net Computational studies on similar systems, such as the Atherton-Todd reaction, which involves phosphites and amines, have utilized methods like the Hartree-Fock level of theory (HF-6.31G*) and Møller-Plesset perturbation theory (MP2) to validate mechanisms. nih.govbeilstein-journals.org These studies show that the amine can deprotonate the phosphite, which then reacts further. nih.gov For the perfluorinated organophosphate-diethanolamine complex, diethanolamine can directly attack the phosphorus center, leading to substitution of one of the perfluoroalkyl chains.

The hydrolysis of the phosphate ester bond is another critical reaction. Depending on the orientation of the attacking water molecule, this can be a one-step concerted process or a multi-step pathway involving a pentavalent phosphorus intermediate. acs.org The presence of the numerous electronegative fluorine atoms significantly influences the electrophilicity of the phosphorus center and the stability of intermediates and transition states.

C-F Bond Activation and Decomposition: While the P-O ester bonds are common reaction sites, the remarkable strength of C-F bonds makes their activation a significant challenge. However, computational studies on related molecules have shown that organophosphorus reagents can mediate the selective activation and cleavage of a single C-F bond. acs.org DFT calculations, using functionals like M06-2X, are employed to model the Gibbs free energy profile of such defluorination processes, identifying the rate-determining steps and the stabilizing effects of solvents on charged transition states. researchgate.net Thermal decomposition of phosphate esters on surfaces, investigated with reactive force field (ReaxFF) molecular dynamics, often proceeds through C-O and P-O bond cleavage rather than C-F bond breaking, highlighting the latter's high stability. chemrxiv.org

The table below summarizes common computational methods and their applications in studying organophosphate reactions.

Computational Method Application Typical Findings Reference
DFT (e.g., B3LYP, M06-2X)Reaction mechanism, transition state analysisEnergy barriers, reaction pathways (e.g., hydrolysis, C-F activation), solvent effects acs.orgacs.orgresearchgate.net
Ab initio (e.g., MP2, CBS-QB3)High-accuracy energy calculations, mechanism validationAccurate transition state energies, validation of DFT results, kinetic parameters nih.govresearchgate.net
ReaxFF MDSimulation of thermal decompositionIdentification of initial bond-breaking events (e.g., C-O vs. P-O cleavage), surface reactions chemrxiv.org

Development of Force Fields for Molecular Modeling of Perfluorinated Compounds

Molecular dynamics (MD) simulations are indispensable for studying the macroscopic properties and dynamic behavior of materials derived from the perfluorinated organophosphate-diethanolamine complex. The accuracy of these simulations hinges entirely on the quality of the underlying force field—a set of parameters and potential energy functions that describe the interactions between atoms.

The development of a reliable force field for such a complex molecule is a multi-stage process. Standard force fields like OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) or CHARMM often lack parameters for the unique chemistry of highly fluorinated compounds. Therefore, specific parameters must be developed and validated. ijsr.net

Parameterization Process:

Initial Parameter Derivation: New parameters for bond stretching, angle bending, and dihedral torsions specific to the perfluoroalkyl chains and the phosphate-amine headgroup are derived. This is often done using high-level ab initio or DFT calculations on smaller molecular fragments to determine intramolecular potential energy surfaces and partial atomic charges. uni-stuttgart.de

Validation against Quantum Mechanics: The bonded parameters are tested by comparing the conformations and torsional energy profiles of model compounds predicted by the force field against the results from quantum mechanical calculations. chemrxiv.org

Non-bonded Parameter Optimization: The non-bonded parameters, particularly van der Waals terms (often represented by a Lennard-Jones potential), are optimized to reproduce experimental bulk properties. uni-stuttgart.de This typically involves running MD simulations and adjusting the parameters until the simulated values for liquid density and enthalpy of vaporization match experimental data across a range of temperatures. chemrxiv.org

Challenges and Advanced Force Fields: A significant challenge is the lack of extensive experimental data for many per- and polyfluoroalkyl substances (PFAS), making robust validation difficult. nih.gov For studying chemical reactions like decomposition, traditional non-reactive force fields are insufficient. In these cases, reactive force fields like ReaxFF are employed. nih.gov ReaxFF uses a bond-order formalism that allows for the continuous formation and breaking of chemical bonds, enabling the simulation of complex chemical processes like pyrolysis. nih.gov The development of such force fields is crucial for predicting the degradation pathways and long-term stability of materials based on this compound.

The table below outlines the typical stages in force field development for perfluorinated compounds.

Development Stage Methodology Purpose Reference
Stage 1: Initial ModelUse existing parameters (e.g., OPLS-AA) for similar functional groups.Create a baseline force field for initial testing. chemrxiv.org
Stage 2: Bonded Parameter RefinementFit new bond, angle, and dihedral parameters to ab initio calculations.Accurately model molecular geometry and conformational energies. ijsr.netuni-stuttgart.de
Stage 3: Non-bonded Parameter ValidationAdjust van der Waals parameters to match experimental bulk properties (density, enthalpy of vaporization).Ensure accurate representation of intermolecular forces and condensed-phase behavior. chemrxiv.org

Machine Learning and Chemoinformatics Approaches for Structure-Property Relationship Prediction

The vast chemical space occupied by PFAS and their derivatives makes exhaustive experimental characterization impractical. nih.gov Machine learning (ML) and chemoinformatics offer a powerful alternative for predicting key structure-property relationships, enabling rapid screening and prioritization of compounds.

Predicting Physicochemical Properties and Reactivity: Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of chemoinformatics. For perfluorinated compounds, ML algorithms like Random Forests and Neural Networks have been successfully used to predict fundamental properties. For instance, ML models can predict carbon-fluorine (C-F) bond dissociation energies with high accuracy (deviations < 0.70 kcal/mol), a critical parameter for assessing degradation potential. acs.org These models often require only the chemical connectivity as input, bypassing the need for computationally expensive quantum mechanical calculations. acs.org

Toxicity and Bioactivity Prediction: A major application of ML in this area is the prediction of toxicological endpoints. Given the scarcity of toxicity data for most PFAS, researchers have developed deep learning models to predict values such as oral rat LD₅₀. researchgate.net Transfer learning techniques are particularly useful, where a model is first trained on a large dataset of general organic compounds and then fine-tuned on the smaller available dataset of fluorinated compounds to improve prediction accuracy for the specific PFAS domain. researchgate.net

Furthermore, semi-supervised ML models have been harnessed to screen large databases of PFAS (containing thousands of compounds) to predict their potential bioactivities against various human biological targets like enzymes and proteins. beilstein-journals.org Explainable AI approaches have also been used to predict the binding affinity of PFAS to specific receptors, such as the human peroxisome proliferator-activated receptor alpha (PPARα), and to identify the key molecular descriptors (e.g., molecular size and electrostatic properties) that govern these interactions. acs.org

These predictive models provide a crucial, cost-effective tool for understanding the potential environmental and biological impact of complex molecules like the perfluorinated organophosphate-diethanolamine complex, guiding further experimental investigation. acs.org

The table below presents examples of machine learning applications for predicting PFAS properties.

Application Area Machine Learning Model Predicted Property Key Finding Reference
ReactivityRandom Forest, Neural NetworksC-F Bond Dissociation EnergyAchieved high accuracy (<0.70 kcal/mol deviation) using only chemical connectivity. acs.org
BioactivitySemi-supervised Metric LearningInteraction with human biological targetsEnabled screening of thousands of PFAS for potential bioactivity. beilstein-journals.org
ToxicityDeep Neural Networks (DNN) with Transfer LearningOral Rat LD₅₀Overcame data scarcity by transferring knowledge from larger, more general datasets. researchgate.net
Receptor BindingExplainable Machine LearningBinding affinity to PPARαIdentified molecular size and electrostatic properties as key drivers for binding. acs.org

A Comprehensive Review of the Chemical Compound this compound and its Place in the History of Fluorinated Organophosphate-Amine Complexes

The chemical compound identified by the EINECS number 304-903-3 represents a complex molecule at the intersection of several key areas of industrial and materials chemistry. This article delves into the historical context and the evolution of research that has led to the development of such fluorinated organophosphate-amine complexes. By examining the milestones in perfluorinated chemistry, the progression of organophosphorus compounds, the specifics of diethanolamine-based complexes, and the broader history of fluorinated surfactants, a comprehensive picture of the scientific foundations of this compound class emerges.

Historical Context and Evolution of Research on Fluorinated Organophosphate Amine Complexes

The development of complex molecules like EINECS 304-903-3, chemically identified as bis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] hydrogen phosphate (B84403);2-(2-hydroxyethylamino)ethanol, is not the result of a single breakthrough but rather the culmination of decades of research in distinct yet interconnected fields of chemistry.

The field of organofluorine chemistry, which studies organic compounds containing the remarkably strong carbon-fluorine bond, began to flourish in the mid-20th century. nih.gov A significant milestone was the discovery of polytetrafluoroethylene (PTFE), commercially known as Teflon, which highlighted the unique properties imparted by fluorination, such as high thermal stability and chemical inertness. nih.gov The development of electrochemical fluorination (ECF) and fluorotelomerization provided industrial-scale methods for producing perfluoroalkyl substances (PFAS), which are key components of many functional materials. nih.gov

Since the 1950s, a vast number of perfluorinated compounds have been synthesized and utilized in a wide array of applications, from stain-resistant coatings to fire-fighting foams. nih.gov Research in the latter half of the 20th century focused on understanding the unique properties of these materials, such as their ability to lower surface tension, leading to their widespread use as surfactants. nih.gov The continuous development of new fluorinated materials is driven by the demand for advanced applications in diverse fields, including materials science and electronics. nih.gov

A significant development in the field was the synthesis of fluorinated surfactants, which are more effective at reducing surface tension than their hydrocarbon counterparts. google.com These surfactants typically consist of a perfluorinated "tail" and a hydrophilic "head". rhhz.net Strategies for synthesizing these compounds have evolved to include methods that aim to create non-bioaccumulable alternatives to legacy compounds like PFOA and PFOS. rhhz.net

The history of organophosphorus chemistry dates back to the 19th century, with early work by scientists like Jean Louis Lassaigne, who synthesized triethylphosphate in 1820. nih.gov A pivotal moment came in 1932 when Willy Lange and his student Gerda von Krueger synthesized phosphofluoridates and noted their toxic effects. nih.gov This discovery opened the door to the development of a wide range of organophosphorus compounds with diverse applications. nih.gov

The field saw rapid expansion in the mid-20th century, with the development of organophosphate insecticides. nih.gov The general structure of these compounds, featuring a pentavalent phosphorus atom, allows for a wide variety of derivatives with tailored properties. nih.govnih.gov The industrial relevance of organophosphorus chemistry is vast, with applications in agriculture, medicine, and as flame retardants and plasticizers. acs.org The development of new synthetic methods continues to drive innovation in this field, leading to novel structures with unique functionalities. acs.org

Diethanolamine (B148213) is a versatile organic compound that has found extensive use in the synthesis of a wide range of functional materials. It is utilized in the production of surfactants, corrosion inhibitors, and as a precursor for various cosmetic and shampoo ingredients. scielo.org.mx The presence of both hydroxyl and amine functional groups allows for a variety of chemical modifications, making it a valuable building block in organic synthesis. researchgate.net

The synthesis of surfactants based on diethanolamine has been a subject of research, with studies focusing on the esterification of diethanolamine with fatty acids to create new classes of surfactants. ekb.eg In the context of fluorinated compounds, a known synthetic method involves the reaction of perfluorooctanoic acid with diethanolamine to produce N-2-hydroxyethyl perfluorocarbon symplectic amide, a type of fluorocarbon surfactant. google.com This reaction demonstrates the utility of diethanolamine in creating complex molecules that combine a fluorinated component with a hydrophilic head group. google.com

The specific compound this compound is a complex formed between a perfluorinated organophosphate and diethanolamine. The synthesis of such a compound involves the reaction of a perfluorinated hydrogen phosphate with diethanolamine. This type of reaction highlights the ability of diethanolamine to form stable complexes with acidic compounds, leading to the creation of novel functional materials with specific properties derived from each component.

The research and development of fluorinated surfactants have been driven by their superior performance in lowering the surface tension of water compared to traditional hydrocarbon-based surfactants. google.com This property has made them indispensable in a variety of industrial applications. oup.com The historical trajectory of this research has seen a shift from early work on compounds like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS) to the development of new generations of fluorinated surfactants with improved environmental profiles. rhhz.netnih.gov

The combination of fluorinated chains with other functional groups, such as phosphate esters, has led to the development of specialized surfactants like polyfluoroalkyl phosphate surfactants (PAPS). utoronto.ca These compounds have been used in applications such as food contact paper products. utoronto.ca The ongoing research in this area focuses on creating novel fluorinated materials with tailored properties for advanced applications, including electronics, catalysis, and environmental protection. nih.gov The ability to combine different chemical moieties in a single molecule, as seen in this compound, is a testament to the progress in synthetic chemistry and materials science.

Data Tables

Table 1: Chemical Identity of this compound

IdentifierValue
EINECS Number304-903-3
CAS Number94291-77-7
IUPAC Namebis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] hydrogen phosphate;2-(2-hydroxyethylamino)ethanol
Molecular FormulaC26H20F38NO6P

Conclusion and Future Research Perspectives

Summary of Key Academic Insights into the Perfluorinated Organophosphate-Diethanolamine Complex

Academic insights into this specific complex are largely extrapolated from the well-established fields of perfluorinated compounds and organophosphates. Perfluorinated substances are renowned for their exceptional thermal and chemical stability, a direct result of the high bond energy of the carbon-fluorine bond. Organophosphorus compounds, on the other hand, are a versatile class of chemicals with a broad spectrum of applications, including as flame retardants and specialty surfactants.

The formation of a complex with diethanolamine (B148213), an organic molecule featuring both hydroxyl and amine functional groups, suggests the creation of an ionic or pseudo-ionic species. This structure would likely exhibit amphiphilic characteristics, with the fluorinated alkyl chain providing a non-polar, hydrophobic, and oleophobic tail, while the phosphate-diethanolamine portion constitutes a polar, hydrophilic head. This molecular architecture is indicative of a potent surfactant.

Component Key Properties Contributed
Perfluorinated Alkyl ChainHigh thermal stability, chemical inertness, hydrophobicity, oleophobicity
Organophosphate GroupIonic character, potential for flame retardancy, surfactant properties
DiethanolaminePolarity, water solubility, reactive functional groups

Identification of Current Knowledge Gaps and Unexplored Research Avenues

Unexplored research avenues are, therefore, plentiful. A thorough investigation into the synthesis and purification of this complex would be a critical first step. Following this, a comprehensive characterization of its material properties is necessary. From an application standpoint, its efficacy as a surfactant in extreme environments (high temperature, corrosive media) warrants investigation. Moreover, its potential as a flame retardant additive in polymers or as a component in specialty coatings remains an open area for research. The environmental fate and toxicological profile of this compound also represent a crucial, yet unexplored, research domain.

Directions for Future Synthetic Strategies and Mechanistic Investigations

Future synthetic work should aim for high-yield, scalable, and environmentally conscious production methods. This could involve exploring one-pot reaction methodologies or continuous flow processes to improve efficiency and reduce waste. Mechanistic investigations should focus on elucidating the reaction pathway for the formation of the complex. Understanding the kinetics and thermodynamics of the interaction between the perfluorinated organophosphate precursor and diethanolamine will be key to optimizing reaction conditions.

Advanced analytical techniques, such as in-situ NMR or FT-IR spectroscopy, could provide real-time insights into the reaction mechanism. Computational modeling and density functional theory (DFT) calculations could also be employed to predict the most stable conformation of the complex and to understand the nature of the bonding interactions.

Potential for Novel Applications in Sustainable Technologies and Advanced Materials

The unique combination of properties inherent in this complex suggests a range of potential applications in cutting-edge technologies. Its anticipated stability and surface activity could make it a valuable component in advanced lubrication systems, potentially reducing friction and wear in demanding mechanical applications and contributing to energy efficiency. In the realm of advanced materials, it could be utilized as a processing aid for fluoropolymers or as a surface modifier to create superhydrophobic and oleophobic coatings for textiles, electronics, and self-cleaning surfaces.

Furthermore, its potential use in energy storage devices, such as in the formulation of non-flammable electrolytes for lithium-ion batteries, presents an exciting avenue for sustainable technology development. The inherent flame retardancy of the phosphate (B84403) group, combined with the stability of the fluorinated chain, could lead to safer and more reliable energy solutions.

Recommendations for Interdisciplinary Research Collaborations

To fully unlock the potential of the perfluorinated organophosphate-diethanolamine complex, a collaborative, interdisciplinary approach is essential.

Synthetic Organic Chemists and Chemical Engineers: To develop efficient and scalable synthesis routes.

Physical and Materials Chemists: To thoroughly characterize the physicochemical properties and performance of the compound.

Computational Chemists: To model the molecular structure and predict properties, guiding experimental work.

Environmental Scientists and Toxicologists: To assess the environmental impact and biological safety of the compound, ensuring responsible innovation.

Materials Scientists and Engineers: To explore and develop applications in areas such as coatings, polymers, and energy storage.

By fostering collaboration between these diverse fields, a comprehensive understanding of this promising chemical compound can be achieved, paving the way for its potential application in next-generation technologies and advanced materials.

Q & A

Q. How can researchers design a reproducible experimental protocol for synthesizing and characterizing EC 304-903-3?

  • Methodological Answer : Begin by documenting all synthesis steps, including reagents, catalysts, and reaction conditions (e.g., temperature, pressure, pH). Use standardized analytical techniques (e.g., HPLC, NMR, mass spectrometry) for characterization, and cross-reference data with established spectral libraries. Ensure protocols align with guidelines for experimental reproducibility, such as including raw data in supplementary materials . For novel compounds, provide full spectral assignments and purity metrics (e.g., ≥95% by HPLC) to validate identity .

Q. What are the critical parameters for ensuring the stability of EC 304-903-3 in experimental settings?

  • Methodological Answer : Conduct stability studies under varying conditions (light, temperature, humidity) using accelerated degradation protocols. Monitor degradation products via chromatography (e.g., GC-MS) and quantify stability using kinetic modeling (e.g., Arrhenius equation). Report deviations from ideal storage conditions and their impact on experimental outcomes, as recommended in analytical chemistry best practices .

Q. How should researchers address inconsistencies in physicochemical property data (e.g., solubility, melting point) for EC 304-903-3?

  • Methodological Answer : Systematically compare conflicting data by replicating experiments under identical conditions. Use error analysis (e.g., standard deviation, confidence intervals) to identify outliers. Cross-validate results with alternative methods (e.g., differential scanning calorimetry for melting point) and consult peer-reviewed databases for consensus values . Document all methodological variations to isolate sources of discrepancy .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational predictions and experimental data for EC 304-903-3’s reactivity?

  • Methodological Answer : Reassess computational models (e.g., DFT, molecular dynamics) by calibrating force fields or basis sets against experimental data. Perform sensitivity analyses to identify parameters most affecting predictions. Validate hypotheses through controlled experiments (e.g., isotopic labeling to trace reaction pathways). Publish full computational workflows and raw data to enable peer validation .

Q. How can researchers optimize the synthesis of EC 304-903-3 for high yield without compromising purity?

  • Methodological Answer : Employ design of experiments (DoE) to test variables (e.g., catalyst concentration, reaction time). Use response surface methodology (RSM) to model interactions between factors. Characterize intermediates in real-time (e.g., in situ IR spectroscopy) to identify bottlenecks. Prioritize green chemistry principles (e.g., solvent selection) to align with sustainability goals .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in EC 304-903-3’s bioactivity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For high-throughput data, implement machine learning algorithms (e.g., random forests) to identify predictive biomarkers. Ensure transparency by reporting effect sizes, p-values, and confidence intervals per analytical chemistry standards .

Data Integrity and Reproducibility

Q. How can researchers ensure data robustness when EC 304-903-3 exhibits batch-to-batch variability?

  • Methodological Answer : Implement quality control (QC) protocols, including blank samples and internal standards. Use multivariate analysis (e.g., PCA) to detect batch effects. Archive samples for retrospective analysis and share raw data publicly to facilitate meta-analyses . For critical studies, collaborate with independent labs for replication .

Q. What frameworks are recommended for formulating hypotheses about EC 304-903-3’s mechanism of action?

  • Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to scope hypotheses. Use the PICO framework (Population, Intervention, Comparison, Outcome) for structured inquiry. For mechanistic studies, integrate omics data (e.g., proteomics, metabolomics) with pathway analysis tools (e.g., KEGG, Reactome) .

Ethical and Reporting Standards

Q. How should researchers document negative or inconclusive results involving EC 304-903-3?

  • Methodological Answer : Publish negative findings in repositories like Zenodo or Figshare to avoid publication bias. Include detailed experimental logs, instrument calibration records, and statistical power calculations to contextualize results. Follow journal guidelines for supplementary materials to ensure transparency .

Q. What are the best practices for citing prior work on EC 304-903-3 while avoiding redundancy?

  • Methodological Answer :
    Conduct a systematic literature review using databases (e.g., SciFinder, PubMed) and reference managers (e.g., Zotero). Cite primary sources for original methodologies rather than review articles. Use citation tracking tools to identify seminal studies and avoid over-referencing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.